4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)10-3-1-9(2-4-10)11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDXSOKZHLFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373484 | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193151-97-2 | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193151-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Benzo[d]dioxol-5-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(Benzo[d]dioxol-5-yl)benzoic acid (CAS No. 193151-97-2). This biphenyl carboxylic acid derivative is a molecule of significant interest to researchers in medicinal chemistry and drug discovery, combining the biologically privileged benzodioxole (methylenedioxyphenyl) scaffold with the versatile benzoic acid moiety. This document details a robust two-step synthesis protocol via Suzuki-Miyaura coupling and subsequent saponification, provides an in-depth analysis of its spectroscopic characteristics, and discusses its potential reactivity and applications. The information is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and providing actionable protocols.
Chemical Identity and Structure
The foundational step in understanding any compound is to establish its precise chemical identity. 4-(Benzo[d]dioxol-5-yl)benzoic acid is a biaryl compound where a benzoic acid ring is linked at its 4-position to the 5-position of a 1,3-benzodioxole ring system.
| Identifier | Value | Source |
| IUPAC Name | 4-(1,3-Benzodioxol-5-yl)benzoic acid | - |
| CAS Number | 193151-97-2 | [1] |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Canonical SMILES | C1=CC(=C2C(=C1)OCO2)C3=CC=C(C=C3)C(=O)O | [1] |
| Structure | ![]() | - |
Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental settings, from reaction conditions to formulation and biological assays. While specific experimental data for 4-(Benzo[d]dioxol-5-yl)benzoic acid is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Justification & Context |
| Appearance | White to off-white crystalline solid. | Consistent with the appearance of benzoic acid and other biphenyl carboxylic acids.[2] |
| Melting Point | >230 °C (Predicted) | Biphenyl-4-carboxylic acid melts at 225-227 °C. The extended, rigid benzodioxole structure would be expected to increase the melting point due to more efficient crystal lattice packing. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid group provides some polarity, but the large, hydrophobic biaryl backbone dominates. Benzoic acid's solubility in water is low (3.44 g/L at 25°C) but increases in organic solvents.[3] This trend is expected to be more pronounced for this larger derivative. |
| pKa | ~4.0 - 4.5 (Predicted) | The pKa of benzoic acid is 4.2.[4] The benzodioxole substituent is weakly electron-donating and is not expected to dramatically alter the acidity of the distal carboxylic acid group. |
Synthesis and Purification
The most logical and efficient synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by hydrolysis of an ester protecting group. This approach allows for the use of common, commercially available starting materials and generally proceeds with high yields.
Synthetic Workflow Overview
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(benzo[d]dioxol-5-yl)benzoate
This protocol is adapted from a validated procedure for a similar decarbonylative Suzuki coupling, which provides the ester precursor to our target molecule.[5] The use of an ester starting material (methyl 4-bromobenzoate) is a common and effective alternative.
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Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 eq), benzo[d]dioxol-5-ylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,4-Bis(diphenylphosphino)butane (dppb, 0.10 eq).
-
Rationale: Pd(OAc)₂ is the palladium source (precatalyst). Dppb is a bidentate phosphine ligand that stabilizes the active Pd(0) species and facilitates the catalytic cycle. The boronic acid is used in slight excess to ensure complete consumption of the aryl bromide.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by triethylamine (Et₃N, 1.5 eq), boric acid (H₃BO₃, 1.5 eq), and trimethylacetic anhydride ((Piv)₂O or (tBuCO)₂O, 1.5 eq).
-
Rationale: Triethylamine acts as the base required for the transmetalation step of the Suzuki cycle. The anhydride, in combination with the other reagents, facilitates the specific type of decarbonylative coupling described in the source literature.[5] 1,4-Dioxane is a high-boiling, aprotic solvent suitable for Suzuki reactions.
-
-
Reaction: Seal the flask and heat the reaction mixture to 160 °C with vigorous stirring for 15-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure methyl ester intermediate.
Step 2: Saponification to 4-(Benzo[d]dioxol-5-yl)benzoic acid
-
Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v). Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH).
-
Rationale: NaOH provides the hydroxide ions for nucleophilic acyl substitution at the ester carbonyl, cleaving the methyl group. A co-solvent system (THF/MeOH) is used to ensure solubility of both the nonpolar ester and the aqueous base.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC, showing consumption of the starting ester).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify with aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is ~2. The desired carboxylic acid product, being poorly soluble in acidic water, will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final, high-purity 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Spectroscopic Analysis & Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a full experimental dataset is not available in the cited literature, a highly accurate prediction of the key spectral features can be made based on the known data of its direct methyl ester precursor and related structural analogs.
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~12.9 | br s | 1H | -COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad singlet that exchanges with D₂O. |
| ~8.05 | d | 2H | H-2', H-6' | Protons on the benzoic acid ring ortho to the carboxyl group. Deshielded by the C=O group. Corresponds to the ~8.09 ppm signal in the methyl ester precursor.[5] |
| ~7.75 | d | 2H | H-3', H-5' | Protons on the benzoic acid ring meta to the carboxyl group. Corresponds to the ~7.60 ppm signal in the methyl ester precursor.[5] |
| ~7.20 | d | 1H | H-4 | Proton on the benzodioxole ring. |
| ~7.15 | dd | 1H | H-6 | Proton on the benzodioxole ring. |
| ~7.00 | d | 1H | H-7 | Proton on the benzodioxole ring. |
| ~6.10 | s | 2H | O-CH₂-O | The two equivalent protons of the methylenedioxy group, a highly characteristic singlet. Corresponds to the 6.04 ppm signal in the methyl ester precursor.[5] |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~167.5 | -COOH | The carboxylic acid carbon is highly deshielded by the two oxygen atoms. Benzoic acid C=O is at ~167 ppm.[6] |
| ~148.2, ~147.5 | C-3a, C-7a | Quaternary carbons of the benzodioxole ring attached to oxygen. |
| ~144.0 | C-1' | Quaternary carbon of the benzoic acid ring attached to the benzodioxole moiety. |
| ~135.0 | C-5 | Quaternary carbon of the benzodioxole ring attached to the benzoic acid moiety. |
| ~131.0 | C-4' | Quaternary carbon of the benzoic acid ring attached to the carboxyl group. |
| ~130.0 | C-2', C-6' | Aromatic CH carbons ortho to the carboxyl group. |
| ~126.5 | C-3', C-5' | Aromatic CH carbons meta to the carboxyl group. |
| ~122.0, ~109.0, ~108.5 | C-4, C-6, C-7 | Aromatic CH carbons of the benzodioxole ring. |
| ~101.8 | O-CH₂-O | The highly characteristic upfield signal of the methylenedioxy carbon. |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[7] |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp | Confirms the presence of the conjugated carboxyl group. |
| ~1605, ~1490 | C=C stretch (Aromatic) | Medium to strong | Indicates the presence of the aromatic rings. |
| ~1250, ~1040 | C-O stretch (Asymmetric & Symmetric) | Strong | The strong bands are characteristic of the aryl-ether linkages in both the carboxyl and the benzodioxole groups. |
| ~930 | O-CH₂-O bend | Medium | Often a characteristic band for the 1,3-benzodioxole ring system. |
Mass Spectrometry (Predicted)
| Analysis Type | Predicted m/z | Interpretation |
| ESI-MS (-) | 241.05 [M-H]⁻ | Deprotonated molecular ion in negative ion mode. |
| ESI-MS (+) | 243.06 [M+H]⁺ | Protonated molecular ion in positive ion mode. |
| High-Resolution MS | Calculated for C₁₄H₁₀O₄ [M+H]⁺: 243.0652 | Allows for unambiguous confirmation of the elemental formula. |
| Fragmentation | 225 [M-OH]⁺, 197 [M-COOH]⁺ | Common fragmentation pathways for benzoic acids include loss of a hydroxyl radical or the entire carboxyl group. |
Reactivity and Applications
The structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid offers two primary sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Its structural motifs are highly relevant in modern drug discovery.
Chemical Reactivity
Caption: Primary sites of chemical reactivity.
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Carboxylic Acid Group: The -COOH moiety is the most reactive site. It can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation (e.g., with DCC) to form esters.
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Amidation: Activation with coupling reagents (e.g., HATU, HBTU) followed by reaction with primary or secondary amines to form a diverse library of amides. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.
-
Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
-
-
Aromatic Rings: The biaryl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing substituents. The benzodioxole ring is generally more electron-rich and thus more activated towards substitution than the benzoic acid ring, which is deactivated by the electron-withdrawing carboxyl group.
Significance in Drug Discovery and Research
The combination of the benzodioxole and biphenyl carboxylic acid motifs makes this compound a compelling scaffold for biological investigation.
-
Benzodioxole Moiety: This group is a well-known "privileged structure" found in numerous natural products and synthetic drugs. It is recognized for its ability to interact with various biological targets and often imparts favorable pharmacokinetic properties. Compounds containing this moiety have demonstrated a wide range of activities, including antimicrobial, anticancer, and antiepileptic effects.
-
Biphenyl Carboxylic Acids: This structural class is prevalent in pharmaceuticals. The rigid biphenyl linker provides a well-defined vector for positioning functional groups to interact with protein binding sites, while the carboxylic acid often serves as a key hydrogen bonding group or a handle for improving solubility and pharmacokinetic profiles.
-
Potential Applications: Given the known biological activities of its constituent parts, 4-(Benzo[d]dioxol-5-yl)benzoic acid is a promising starting point for developing novel therapeutic agents. For instance, a structurally related compound, 2-(6-benzoylbenzo[d][1]dioxol-5-yl)acetic acid, has been investigated for its potent α-amylase inhibiting activity, suggesting potential applications in diabetes research. This scaffold could be explored for its potential as an inhibitor of other enzymes, such as xanthine oxidase or lactate dehydrogenase, which are relevant targets in metabolic and neurological diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures should be based on those for analogous aromatic carboxylic acids.
-
Hazard Classification (Expected): Causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-closed container away from incompatible materials such as strong oxidizing agents and bases.
References
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(E)-1-(Benzo[d][1]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. (2024-12-05). Available from: [Link]
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(E)-1-(Benzo[d][1]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. (2024). Available from: [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. (2023). Available from: [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. (2019-09-27). Available from: [Link]
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Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. (2024-11-04). Available from: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]
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The synthesis and application of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide for the detection of carcinogenic lead. NIH. (2020-02-03). Available from: [Link]
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Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available from: [Link]
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1,3-Benzodioxole-5-carboxylic acid. PubChem. Available from: [Link]
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N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. (2017-10-16). Available from: [Link]
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1H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]
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2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid. NIH. Available from: [Link]
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1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]
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Safety Data Sheet Benzoic acid. Redox. (2022-11-14). Available from: [Link]
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infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]
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Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central. (2024-09-28). Available from: [Link]
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FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available from: [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available from: [Link]
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Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. Available from: [Link]
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Benzoic acids and derivatives. MassBank. (2017-10-22). Available from: [Link]
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Benzoic acid. Wikipedia. Available from: [Link]
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4-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one - Optional[13C NMR]. SpectraBase. Available from: [Link]
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4-(Benzo[d][1]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. PubChem. Available from: [Link]
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4-(benzo[d][1]dioxol-5-yl)-N,N-dipropylbenzamide. MOLBASE. Available from: [Link]
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4-[3-(1,3-Benzodioxol-5-yl)propyl]phenol - Optional[13C NMR]. SpectraBase. Available from: [Link]
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2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid. PubChem. Available from: [Link]
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Benzoic acid. Wikipedia. Available from: [Link]
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Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier. Snowhite Chemical Co.,LTD. (2026-01-04). Available from: [Link]
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An In-depth Technical Guide to 4-(Benzo[d]dioxol-5-yl)benzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzo[d]dioxol-5-yl)benzoic acid, a molecule integrating the structural features of benzoic acid and a benzodioxole moiety, stands as a compound of significant interest in medicinal chemistry and materials science. The benzodioxole ring system is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules.[1] Its derivatives have shown promise in combating a range of diseases, including schistosomiasis, epilepsy, tuberculosis, and cancer.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-(Benzo[d]dioxol-5-yl)benzoic acid, alongside a discussion of its synthesis, reactivity, and potential applications. While direct experimental data for this specific molecule is limited, this guide will draw upon data from closely related compounds and foundational chemical principles to provide a robust predictive profile.
Molecular Structure and Identification
The foundational step in understanding the properties of any molecule is a thorough characterization of its structure.
Molecular Structure:
Caption: Chemical structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(1,3-Benzodioxol-5-yl)benzoic acid |
| CAS Number | 193151-97-2 |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
Physical Properties
| Property | Predicted Value/Observation | Rationale/Comparative Data |
| Appearance | White to off-white crystalline solid | Based on the appearance of benzoic acid and other substituted benzoic acids. |
| Melting Point | ~220-235 °C | Piperonylic acid has a melting point of 229 °C.[2] The addition of the phenyl ring may slightly alter this. Benzoic acid's melting point is 122 °C.[3] |
| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids with high melting points typically decompose at elevated temperatures. Benzoic acid boils at 250 °C.[3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, methanol, and ethanol. | The benzoic acid portion imparts some water solubility, but the larger, nonpolar benzodioxole-phenyl structure will dominate. Benzoic acid is soluble in many organic solvents.[3] |
| pKa | ~4.0 - 4.5 | The pKa of benzoic acid is 4.2.[3] The benzodioxole substituent is unlikely to significantly alter the acidity of the carboxylic acid group. |
Chemical Reactivity and Synthesis
The chemical reactivity of 4-(Benzo[d]dioxol-5-yl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the aromatic rings.
Reactivity of the Carboxylic Acid Group:
The carboxylic acid moiety can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents like EDC and DMAP, to yield amides. A general procedure for the synthesis of N-substituted benzo[d][3][4]dioxole-5-carboxamides involves dissolving the carboxylic acid in a solvent like dichloromethane (DCM), followed by the addition of a coupling agent and the desired amine.[1]
-
Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Reactivity of the Aromatic Rings:
Both the benzene and benzodioxole rings are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of new functional groups.
Proposed Synthesis Pathway:
A plausible and efficient method for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1 equivalent), benzo[d][3][4]dioxol-5-ylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is essential for the identification and characterization of the molecule. These predictions are based on the known spectra of benzoic acid and related benzodioxole-containing compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Benzoic Acid Ring): Two doublets in the range of δ 7.5-8.2 ppm, corresponding to the four protons on the para-substituted benzene ring.
-
Aromatic Protons (Benzodioxole Ring): Three protons on the benzodioxole ring, likely appearing as a doublet, a singlet, and a doublet of doublets in the range of δ 6.8-7.2 ppm.
-
Methylenedioxy Protons: A characteristic singlet at approximately δ 6.0 ppm, corresponding to the -O-CH₂-O- group.
-
Carboxylic Acid Proton: A broad singlet far downfield, typically above δ 12.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm). The carbon atoms of the benzodioxole ring will have distinct chemical shifts.
-
Methylenedioxy Carbon: A signal around δ 101 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. For comparison, an amide derivative of a related benzodioxole compound showed a C=O stretch at 1675.38 cm⁻¹.[1]
-
C-O Stretch: Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic): Signals above 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 242.
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = 225)
-
Loss of -COOH (m/z = 197)
-
Cleavage to form a benzoyl-type cation (fragments related to the two aromatic systems).
-
Potential Applications in Drug Development
The benzodioxole scaffold is a cornerstone in the design of new therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, making 4-(Benzo[d]dioxol-5-yl)benzoic acid a promising starting point for the development of novel drugs.
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzodioxole derivatives have shown potent cytotoxic activity against various cancer cell lines. The planar aromatic systems can intercalate with DNA, and the overall structure can be tailored to inhibit specific enzymes involved in cancer progression.
-
Antidiabetic Agents: Recent studies have explored benzodioxole derivatives as antidiabetic agents, showing inhibitory activity against enzymes like alpha-amylase.[1]
-
Antimicrobial Agents: The benzodioxole nucleus is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.
The carboxylic acid group of 4-(Benzo[d]dioxol-5-yl)benzoic acid provides a convenient handle for further chemical modification, allowing for the synthesis of a library of ester and amide derivatives. This would enable a systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against a particular biological target.
Caption: A typical drug development workflow starting from a lead compound.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 4-(Benzo[d]dioxol-5-yl)benzoic acid. Therefore, it should be handled with the care appropriate for a novel chemical compound. The safety profile can be inferred from that of benzoic acid.
-
Potential Hazards: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.
-
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
4-(Benzo[d]dioxol-5-yl)benzoic acid is a molecule with significant potential, primarily as a scaffold for the development of new therapeutic agents. While a complete experimental characterization is not yet available in the public domain, its physical and chemical properties can be reliably predicted. The presence of the benzodioxole moiety suggests a high likelihood of biological activity, and the carboxylic acid functional group provides a straightforward path for the synthesis of diverse derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted and could lead to the discovery of novel drug candidates.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-(Benzo[d]dioxol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a detailed theoretical analysis and predicted spectral data for 4-(Benzo[d]dioxol-5-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and comparative data from analogous structures. We will dissect the anticipated ¹H and ¹³C NMR spectra, offering insights into chemical shift assignments, coupling constants, and the influence of substituent effects. This whitepaper is designed to equip researchers with the foundational knowledge to interpret and predict the NMR spectra of this and structurally related compounds, thereby facilitating its identification, characterization, and application in research and development.
Introduction: The Structural Significance of 4-(Benzo[d]dioxol-5-yl)benzoic Acid
4-(Benzo[d]dioxol-5-yl)benzoic acid is a biphenyl-like carboxylic acid derivative featuring a distinctive benzodioxole moiety. This structural motif is present in numerous natural products and pharmacologically active compounds. The benzoic acid portion provides a key functional handle for further chemical modifications, such as esterification or amidation, while the benzodioxole group can influence the molecule's electronic properties, conformation, and biological activity.
Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. NMR spectroscopy provides an unparalleled, non-destructive method for obtaining detailed structural information at the atomic level.[1] This guide will provide a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 4-(Benzo[d]dioxol-5-yl)benzoic acid, explaining the rationale behind the predicted chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 4-(Benzo[d]dioxol-5-yl)benzoic acid, we can predict the spectrum by considering the distinct proton environments.
Molecular Structure with Proton Numbering:
Caption: Molecular structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid with proton numbering.
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-COOH | ~12.0 - 13.0 | Broad Singlet | N/A | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is often broad.[2] |
| H-2, H-6 | ~8.10 | Doublet | ~8.0 | These protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. They are coupled to H-3 and H-5, respectively.[3] |
| H-3, H-5 | ~7.70 | Doublet | ~8.0 | These protons are meta to the carboxylic acid group and ortho to the benzodioxole substituent. They are coupled to H-2 and H-6, respectively. |
| H-2' | ~7.20 | Doublet | ~1.5 | This proton is ortho to the point of attachment to the benzoic acid ring and is coupled to H-6'. |
| H-5' | ~6.95 | Doublet | ~8.0 | This proton is ortho to the oxygen of the dioxole ring and is coupled to H-6'. |
| H-6' | ~7.10 | Doublet of Doublets | ~8.0, ~1.5 | This proton is coupled to both H-5' (ortho coupling) and H-2' (meta coupling). |
| O-CH₂-O | ~6.05 | Singlet | N/A | The two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.[4] |
Predicted ¹³C NMR Spectrum: A Carbon-by-Carbon Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line.[5]
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid with carbon numbering.
Predicted ¹³C NMR Data:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~168 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms.[6] |
| C-4'a, C-7'a | ~148, ~149 | These are the quaternary carbons of the benzodioxole ring bonded to oxygen, resulting in significant deshielding. |
| C-4 | ~145 | This quaternary carbon of the benzoic acid ring is attached to the benzodioxole moiety and experiences a downfield shift. |
| C-1 | ~130 | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group.[6] |
| C-2, C-6 | ~131 | These carbons are ortho to the electron-withdrawing carboxylic acid group. |
| C-3, C-5 | ~125 | These carbons are meta to the carboxylic acid group. |
| C-1' | ~135 | The quaternary carbon of the benzodioxole ring attached to the benzoic acid ring. |
| C-2' | ~108 | This carbon is shielded by the adjacent oxygen atom of the dioxole ring. |
| C-5' | ~109 | This carbon is also shielded by the adjacent oxygen atom. |
| C-6' | ~122 | This carbon is less shielded compared to C-2' and C-5'. |
| O-CH₂-O | ~102 | The methylene carbon of the dioxole ring is characteristically found at a high field due to being bonded to two oxygen atoms.[7] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-(Benzo[d]dioxol-5-yl)benzoic acid, the following general protocol should be followed.
Workflow for NMR Data Acquisition and Analysis:
Caption: A generalized workflow for acquiring and analyzing NMR data for an organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(Benzo[d]dioxol-5-yl)benzoic acid. By dissecting the molecule into its constituent benzoic acid and benzodioxole moieties and applying fundamental principles of NMR theory, we have established a robust framework for interpreting its spectral data. The predicted chemical shifts and coupling patterns offer a valuable reference for researchers working with this compound, enabling its unambiguous identification and characterization. The provided experimental protocol outlines the necessary steps to acquire high-quality NMR data, ensuring the validation of these predictions. This guide underscores the power of NMR spectroscopy as a tool for structural elucidation and serves as a practical resource for scientists in the field of organic and medicinal chemistry.
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Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." RSC Publishing, [Link].
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ResearchGate. "Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF." researchgate.net, [Link].
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ResearchGate. "A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5." researchgate.net, [Link].
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MIT OpenCourseWare. "APPENDIX 2." ocw.mit.edu, [Link].
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Wiley Online Library. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." onlinelibrary.wiley.com, [Link].
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Reddit. "Unexpected ¹H NMR after harsh hydrolysis (48% HBr/AcOH, 110 °C): no benzylic CH₂, instead 3 isolated aromatic singlets (1:1:1). What product could this be?" reddit.com, [Link].
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Chemistry LibreTexts. "15.7: Spectroscopy of Aromatic Compounds." chem.libretexts.org, [Link].
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Chemistry LibreTexts. "4.7: NMR Spectroscopy." chem.libretexts.org, [Link].
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UCL Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization." discovery.ucl.ac.uk, [Link].
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-(Benzo[d]dioxol-5-yl)benzoic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4-(Benzo[d]dioxol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not yet publicly available, this document outlines a robust framework for its synthesis, crystallization, and detailed structural characterization. By leveraging established methodologies and drawing parallels from closely related structures, we present a predictive analysis of its molecular geometry and crystal packing, offering a solid foundation for future research and application.
Introduction: The Scientific Rationale
4-(Benzo[d]dioxol-5-yl)benzoic acid, also known as 4-(piperonyl)benzoic acid, integrates two key pharmacophores: the benzoic acid moiety and the benzodioxole ring system. The benzoic acid group is a common feature in many biologically active compounds, offering a site for hydrogen bonding and salt formation, which are critical for receptor interaction and solubility. The benzodioxole unit is a prevalent structural motif in natural products and synthetic compounds with a wide range of pharmacological activities. The rigid, planar nature of the biphenyl-like core suggests potential applications in materials science, particularly in the design of liquid crystals and functional polymers.
A thorough understanding of the three-dimensional structure of this molecule is paramount. The crystal structure dictates intermolecular interactions, which in turn influence key physicochemical properties such as solubility, melting point, and crystal habit. For drug development professionals, this information is critical for formulation, polymorphism screening, and understanding drug-receptor binding.
Proposed Synthesis and Crystallization Workflow
The synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Causality behind Experimental Choices:
-
Reactants: 4-bromobenzoic acid is chosen as a readily available starting material. Benzo[d][2][3]dioxol-5-ylboronic acid is the corresponding coupling partner that introduces the desired benzodioxole moiety.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the cross-coupling reaction.[1]
-
Base: A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of toluene and water is a common solvent system for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
To a stirred solution of 4-bromobenzoic acid (1.0 eq) and benzo[d][2][3]dioxol-5-ylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add sodium carbonate (2.5 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and acidify with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Experimental Protocol: Crystallization for X-ray Diffraction
Causality behind Experimental Choices:
The choice of solvent is critical for obtaining high-quality single crystals. A solvent system in which the compound has moderate solubility is ideal. Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice.
Step-by-Step Methodology:
-
Dissolve the purified 4-(Benzo[d]dioxol-5-yl)benzoic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, introduce a seed crystal or gently scratch the inside of the flask to induce nucleation.
-
Alternatively, allow the solvent to evaporate slowly from a loosely covered container over several days.
-
Carefully harvest the resulting single crystals for X-ray diffraction analysis.
Experimental Workflow Diagram
Caption: Workflow from synthesis to structural characterization.
Predicted Crystal Structure and Molecular Geometry
Based on the analysis of related benzoic acid derivatives, we can predict the key structural features of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Molecular Conformation
The molecule is expected to be largely planar, although some torsion between the benzoic acid and benzodioxole rings is likely. In related biaryl systems, the dihedral angle between the two aromatic rings can vary. For instance, in 3-(4-Pyridyl)benzoic acid, the dihedral angle between the benzene and pyridine rings is 32.14(7)°.[4] The carboxylic acid group itself may also be slightly twisted relative to the benzene ring.
Predicted Key Geometric Parameters:
| Parameter | Predicted Value Range | Rationale |
| C-C (aromatic) | 1.37 - 1.40 Å | Typical aromatic C-C bond lengths. |
| C-C (inter-ring) | 1.48 - 1.50 Å | Single bond connecting two sp² hybridized carbons. |
| C=O (carboxyl) | 1.20 - 1.23 Å | Double bond character of the carbonyl group. |
| C-O (carboxyl) | 1.30 - 1.34 Å | Single bond character of the C-OH group. |
| Dihedral Angle | 20 - 40° | Steric hindrance between the two ring systems. |
Supramolecular Assembly and Intermolecular Interactions
Carboxylic acids are well-known to form strong intermolecular hydrogen bonds. It is highly probable that 4-(Benzo[d]dioxol-5-yl)benzoic acid will crystallize with the classic centrosymmetric carboxylic acid dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This is a common feature in the crystal structures of many benzoic acid derivatives.[5][6]
In addition to these strong hydrogen bonds, weaker C-H···O interactions involving the oxygen atoms of the benzodioxole and carboxylic acid groups are also anticipated, which would contribute to the overall stability of the crystal packing.
Diagram of Predicted Intermolecular Interactions
Caption: Predicted hydrogen bonding and π-π stacking.
Proposed Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-(Benzo[d]dioxol-5-yl)benzoic acid, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and benzodioxole rings, as well as a characteristic singlet for the methylene protons of the dioxole group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-175 ppm.[3][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be crucial for identifying the key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.
-
C-O stretching vibrations for the ether linkages in the benzodioxole ring.
-
C-H stretching and bending vibrations for the aromatic rings.
Conclusion and Future Work
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed structural characterization of 4-(Benzo[d]dioxol-5-yl)benzoic acid. While a definitive crystal structure is not yet available, the predictive analysis based on related compounds offers valuable insights into its expected molecular geometry and intermolecular interactions. The proposed experimental protocols are based on robust and well-established methodologies.
The successful execution of the work outlined in this guide will provide crucial data for researchers in medicinal chemistry and materials science. The elucidation of the crystal structure will enable a deeper understanding of its solid-state properties and provide a basis for the rational design of new drugs and functional materials.
References
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Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & De Simone, C. A. (2014). Crystal structure of (±)-3-[(benzo[d][2][3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1188–o1189. [Link]
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Al-Wabli, R. I., Al-Ghamdi, A. R., Ghabbour, H. A., & Attia, M. I. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 437-439. [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
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Faizi, M. S. H., Ahmad, M., & Golenya, I. A. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1267–1269. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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Akhtar, T., et al. (2009). 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1608. [Link]
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Chemistry Research Journal. (2020). Synthesis and characterization of Benzoic Acid. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][2][3]oxathiin-4-ones and 4H-Benzo[d][2][3]dioxin-4-ones. [Link]
-
Dimitrijević, E., & Taylor, M. S. (2014). Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. Organic & Biomolecular Chemistry, 12(4), 549-553. [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
Faizi, M. S. H., Ahmad, M., & Golenya, I. A. (2016). Crystal structure of 4-[4-(eth-oxy-carbon-yl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. [Link]
-
ResearchGate. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. [Link]
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A Technical Guide to the Initial Bioactivity Screening of 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial bioactivity screening of novel 4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives. The benzodioxole nucleus is a common scaffold in natural products and has been leveraged in drug discovery to create compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] This document outlines a strategic, multi-faceted approach, beginning with computational predictions, followed by chemical synthesis, and culminating in a suite of robust in vitro assays to identify promising lead compounds.
Rationale and Initial Strategy: The "Why" Before the "How"
The 4-(Benzo[d]dioxol-5-yl)benzoic acid scaffold presents a compelling starting point for a drug discovery campaign. The benzodioxole moiety is a known pharmacophore, and its combination with a benzoic acid functional group offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. The core hypothesis is that by strategically modifying the periphery of this scaffold, we can tune its physicochemical properties to achieve potent and selective biological activity.
Our screening strategy is designed to be both efficient and informative, providing a broad yet detailed initial assessment of the therapeutic potential of the synthesized derivatives. This approach is rooted in the principle of early-stage attrition; by identifying compounds with undesirable properties at the outset, we can focus resources on the most promising candidates.[3]
Foundational Assessment: In Silico ADMET Profiling
Before embarking on chemical synthesis, a preliminary in silico (computer-based) assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives is a critical, resource-saving step.[3][4][5] This computational screening allows for the early identification of molecules that are likely to have poor pharmacokinetic profiles or potential toxicity issues, thus guiding the selection of candidates for synthesis.[3][6]
A variety of open-access and commercial software tools can be used for ADMET prediction.[6] These programs utilize algorithms and models built from large datasets of known drugs to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects.[7]
Workflow for In Silico ADMET Prediction:
Caption: A streamlined workflow for the initial in silico ADMET profiling of designed derivatives.
Synthesis of a Focused Library of 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives
Following the prioritization from the in silico analysis, a focused library of derivatives is synthesized. A common and versatile synthetic route involves the amidation of the carboxylic acid group of 4-(Benzo[d]dioxol-5-yl)benzoic acid with a variety of amines. This approach allows for the introduction of diverse chemical functionalities.
Generalized Synthetic Protocol:
-
Activation of the Carboxylic Acid: 4-(Benzo[d]dioxol-5-yl)benzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). A coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activator, like 4-Dimethylaminopyridine (DMAP), are added to the solution.[1] The mixture is stirred at room temperature to form an activated ester intermediate.
-
Amide Bond Formation: The desired amine derivative is added to the reaction mixture. The reaction is stirred for an extended period, typically 24-48 hours, to ensure complete conversion to the corresponding amide.[1]
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl) and a base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(Benzo[d]dioxol-5-yl)benzoic acid derivative.
-
Characterization: The structure and purity of the final compounds are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Primary In Vitro Bioactivity Screening
The synthesized derivatives are then subjected to a panel of primary in vitro assays to assess their potential anticancer, antioxidant, and anti-inflammatory activities.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] It is widely used to measure the cytotoxic effects of potential anticancer compounds.[9] The principle of the assay is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[8]
Experimental Protocol for MTT Assay:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[10] The plate is then incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan.[8] The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for assessing anticancer activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant potential of chemical compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Experimental Protocol for DPPH Assay:
-
Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in methanol.
-
Assay Procedure: In a 96-well plate, a small volume of each compound concentration is mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Protein denaturation is a well-documented cause of inflammation.[12] This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[13][14]
Experimental Protocol for Inhibition of Albumin Denaturation:
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, a 1% aqueous solution of egg albumin, and phosphate-buffered saline (PBS, pH 6.4).[12]
-
Incubation: The mixtures are incubated at 37°C for 15-20 minutes.[12][15]
-
Heat-Induced Denaturation: The samples are then heated at 70°C for 5 minutes.[12][15]
-
Cooling and Absorbance Measurement: After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[16]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. Diclofenac sodium can be used as a standard reference drug. The IC₅₀ value is determined from the dose-response curve.
For a more biologically relevant assessment of anti-inflammatory potential, a cell-based assay using the murine macrophage cell line RAW 264.7 is employed. Macrophages play a central role in the inflammatory response, and their activation by bacterial lipopolysaccharide (LPS) leads to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[17][18]
Experimental Protocol for LPS-Induced TNF-α Release:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 24-well plates and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[19]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Cell Viability Check: A parallel cell viability assay (e.g., MTT) is performed to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compounds.[20][21]
-
Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value is then determined.
Data Analysis and Interpretation
The data from the primary screens should be organized and analyzed to identify "hits" – compounds that exhibit significant activity in one or more assays.
Table 1: Hypothetical Bioactivity Screening Data for 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives
| Compound ID | R-Group | Anticancer (MCF-7) IC₅₀ (µM) | Antioxidant (DPPH) IC₅₀ (µM) | Anti-inflammatory (TNF-α) IC₅₀ (µM) |
| BDBA-01 | -NH-(4-chlorophenyl) | 15.2 | > 100 | 25.8 |
| BDBA-02 | -NH-(3,5-dichlorobenzyl) | 8.7 | 75.4 | 12.1 |
| BDBA-03 | -NH-(4-methoxyphenyl) | 45.1 | 32.5 | 58.3 |
| BDBA-04 | -NH-(pyridin-4-yl) | 12.5 | > 100 | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 | N/A | N/A |
| Ascorbic Acid | (Positive Control) | N/A | 18.2 | N/A |
| Dexamethasone | (Positive Control) | N/A | N/A | 0.5 |
Note: The data presented in this table is purely illustrative and intended for educational purposes.
Conclusion and Future Directions
This technical guide has outlined a systematic and robust approach for the initial bioactivity screening of 4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives. By integrating in silico predictions with a well-defined synthetic strategy and a panel of relevant in vitro assays, researchers can efficiently identify promising lead compounds for further development.
Compounds that demonstrate potent activity and selectivity in these primary screens, such as the hypothetical BDBA-02 in the table above, should be prioritized for further investigation. Subsequent steps would include:
-
Secondary Screening: More detailed mechanistic studies to elucidate the mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs to optimize potency and selectivity.[22]
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of disease.
By following this structured and evidence-based screening cascade, the journey from a promising chemical scaffold to a potential therapeutic agent can be navigated with greater efficiency and a higher probability of success.
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Discovery and Synthesis of Novel 4-(Benzo[d]dioxol-5-yl)benzoic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 4-(benzo[d]dioxol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent anti-inflammatory and anticancer effects.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of novel analogs based on this promising core. We will delve into the strategic considerations for analog design, provide detailed, field-proven synthetic protocols, and outline robust methodologies for in vitro biological assessment, with a focus on anticancer applications.
Introduction: The Therapeutic Promise of the Benzo[d]dioxole Moiety
The benzo[d][4][5]dioxole (also known as methylenedioxyphenyl) group is a key pharmacophore found in a variety of natural products and synthetic molecules with diverse pharmacological properties.[6][7] Its unique electronic and steric properties contribute to favorable interactions with a range of biological targets. When incorporated into a biaryl system, such as 4-(benzo[d]dioxol-5-yl)benzoic acid, the resulting scaffold presents a rigid, well-defined three-dimensional structure that can be strategically modified to optimize potency and selectivity for specific therapeutic targets.
Published research highlights the potential of these compounds as anticancer and anti-inflammatory agents.[8][9] The mechanism of action for some of these derivatives is linked to the modulation of key signaling pathways implicated in tumorigenesis and inflammation, such as the STAT3 pathway.[10][11] Persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[10][11][12] Therefore, the development of novel 4-(benzo[d]dioxol-5-yl)benzoic acid analogs as potential STAT3 inhibitors represents a promising avenue for cancer therapy.
This guide will focus on a rational approach to the discovery of new analogs, leveraging established synthetic methodologies and robust biological screening protocols to identify lead compounds for further development.
Design Strategy for Novel Analogs: A Structure-Activity Relationship (SAR) Driven Approach
The design of new analogs is guided by Structure-Activity Relationship (SAR) principles, which aim to understand how chemical structure correlates with biological activity.[13][14][15] For the 4-(benzo[d]dioxol-5-yl)benzoic acid core, modifications can be systematically introduced at several positions to probe the chemical space and enhance therapeutic properties.
Key Areas for Modification:
-
Benzoic Acid Ring: Substitution on the benzoic acid moiety can influence acidity, lipophilicity, and interactions with the target protein. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule.
-
Benzo[d]dioxole Ring: While often kept intact to maintain favorable pharmacokinetic properties, subtle modifications or the introduction of small substituents could be explored to fine-tune activity and selectivity.
-
Linker and Conformational Constraints: While the direct biaryl linkage is common, introducing short linkers or conformational constraints could orient the two aromatic rings in a more biologically active conformation.
The initial design of our analog series will focus on substitutions on the benzoic acid ring, as this is a synthetically accessible and often fruitful approach for optimizing activity in biaryl compounds.
Synthesis of Novel Analogs: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[16][17][18] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[17][18][19]
General Reaction Scheme
The core synthetic strategy involves the palladium-catalyzed cross-coupling of a substituted aryl halide (in this case, 5-bromobenzo[d]dioxole) with a corresponding arylboronic acid (a substituted 4-carboxyphenylboronic acid).
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-(benzo[d]dioxol-5-yl)benzoic acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog.
Materials:
-
5-Bromobenzo[d]dioxole (1.0 eq)
-
4-Carboxy-3-fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 5-bromobenzo[d]dioxole, 4-carboxy-3-fluorophenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and catalyst residues.[5][20][21][22]
Purification Methods:
-
Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds.[5][22] The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[20]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
In Vitro Biological Evaluation: Assessing Anticancer Activity
A crucial step in the drug discovery process is the biological evaluation of the synthesized compounds. For potential anticancer agents, a primary screen often involves assessing their cytotoxicity against cancer cell lines.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25] Viable cells with active metabolism convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[24]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis and Presentation
The results of the MTT assay are typically expressed as the percentage of cell viability compared to an untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for comparing the potency of different analogs.
Table 1: Cytotoxicity of 4-(Benzo[d]dioxol-5-yl)benzoic Acid Analogs against HeLa Cells (IC50 in µM)
| Compound | R1 | R2 | IC50 (µM) |
| Parent | H | H | > 100 |
| Analog 1 | F | H | 25.3 |
| Analog 2 | Cl | H | 18.7 |
| Analog 3 | H | OCH3 | 45.1 |
| Analog 4 | F | OCH3 | 12.5 |
| Doxorubicin | - | - | 0.8 |
Data are representative and for illustrative purposes only.
Mechanistic Insights: Targeting the STAT3 Signaling Pathway
As previously mentioned, the STAT3 signaling pathway is a key player in cancer development and progression.[12][26] Its constitutive activation in tumor cells promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis.[10][26]
Caption: Simplified STAT3 signaling pathway and potential point of inhibition.
Further studies, such as Western blotting for phosphorylated STAT3 (p-STAT3), can be conducted to confirm if the synthesized analogs exert their anticancer effects through the inhibition of this critical pathway.
Experimental Workflow Summary
The overall process from compound synthesis to biological evaluation follows a logical and streamlined workflow.
Caption: Experimental workflow for the discovery of novel analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically grounded approach to the discovery and synthesis of novel 4-(benzo[d]dioxol-5-yl)benzoic acid analogs. The Suzuki-Miyaura cross-coupling provides an efficient and versatile route to these compounds, and the MTT assay serves as a robust primary screen for anticancer activity.
The illustrative data presented suggest that substitution on the benzoic acid ring can significantly impact cytotoxic potency. Future work should focus on expanding the analog library to further probe the SAR and optimize for potency and selectivity. Promising compounds should be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to validate their therapeutic potential. The ultimate goal is the identification of a lead compound with a favorable pharmacological profile for preclinical development.
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Theoretical Foundations of Benzodioxole Compounds: A Guide to Understanding and Predicting Electronic Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological and physical properties.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and fragrances underscores the importance of understanding its fundamental electronic characteristics.[1] This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of benzodioxole compounds. We will delve into the principles of Density Functional Theory (DFT), explore key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity parameters, and demonstrate how these computational insights are leveraged to predict molecular reactivity, guide drug design, and engineer novel materials.[3][4][5] This document serves as a resource for researchers, offering both the theoretical underpinnings and practical protocols for computational analysis.
Introduction: The Significance of the Benzodioxole Moiety
The 1,3-benzodioxole, also known as methylenedioxybenzene, is a bicyclic aromatic ether characterized by a benzene ring fused to a five-membered dioxole ring.[6] This seemingly simple structure is a cornerstone of a vast array of molecules with profound applications. It is found in natural products like the antioxidant sesamol and the precursor safrole, and it is a key component in clinical antitumor agents such as etoposide and teniposide.[1][2] The biological versatility of benzodioxole derivatives is extensive, with demonstrated activities as anticancer, anti-inflammatory, and antimicrobial agents.[7][8]
The efficacy and function of these molecules are intrinsically linked to their electronic structure. The arrangement of electrons within the molecule dictates its reactivity, stability, polarity, and how it interacts with biological targets like proteins and enzymes. By employing theoretical and computational chemistry, we can dissect this electronic structure with remarkable precision. These in-silico approaches allow us to:
-
Predict the reactivity and stability of novel, unsynthesized benzodioxole derivatives.
-
Elucidate structure-activity relationships (SAR) by correlating electronic properties with biological outcomes.[9]
-
Guide the rational design of new drugs and materials with tailored electronic characteristics.
This guide focuses primarily on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides an optimal balance between accuracy and computational cost for systems of this size.[10][11]
Core Methodologies: A Computational Scientist's Toolkit
The theoretical investigation of a molecule's electronic structure is a systematic process. It begins with defining the molecule's geometry and culminates in the calculation and analysis of its electronic properties.
The Workhorse: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a molecule can be determined from its electron density, a function of just three spatial coordinates, rather than the complex many-electron wavefunction. This simplification makes it computationally feasible to study molecules of practical interest.
Causality in Method Selection: The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.
-
Functionals: These are approximations for the exchange-correlation energy. For general-purpose geometry optimization and electronic property calculation of organic molecules, hybrid functionals like B3LYP are often a reliable starting point.[12][13] For studying optical properties or systems with significant charge-transfer character, range-separated functionals like CAM-B3LYP or ωB97XD are often superior.[4][11]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are commonly employed, offering a good compromise between accuracy and computational demand.[11][13] The characters signify:
-
6-311: Describes the number of functions used for core and valence electrons.
-
++G: Adds diffuse functions, which are crucial for describing anions and weak non-covalent interactions.
-
(d,p): Adds polarization functions, which allow for more flexibility in orbital shapes and are essential for accurate descriptions of bonding.
-
General Computational Workflow
The process of analyzing a benzodioxole derivative involves several key steps, from initial structure preparation to the final analysis of its electronic properties. This workflow is a self-validating system; for instance, a successful frequency calculation (confirming no imaginary frequencies) validates that the optimized geometry is a true energy minimum.
Caption: Application of theoretical electronic structure data.
Rational Drug Design
The benzodioxole scaffold is a frequent target for medicinal chemists. [7][14]* Cytotoxic Agents: The ability of some benzodioxole derivatives to act as anticancer agents can be related to their electronic properties, which influence their ability to interact with biological targets or generate reactive species. [2][15]Theoretical studies can help identify derivatives with optimal electronic profiles for enhanced activity and selectivity.
-
Enzyme Inhibition: For applications like COX inhibition, the MEP and charge distribution are critical for understanding how a molecule fits into and interacts with the enzyme's active site. [7]By calculating these properties, researchers can design derivatives with stronger binding affinities.
-
Auxin Agonists: In agrochemical research, benzodioxole derivatives have been developed as plant growth promoters. [16][17]Molecular docking studies, enhanced with accurate quantum mechanical charges, can predict the binding of these compounds to auxin receptors like TIR1, guiding the synthesis of more potent analogues. [16]
Corrosion Inhibition
Benzodioxole derivatives have been investigated as corrosion inhibitors for metals. [9][18]* Mechanism: The inhibitory action often involves the adsorption of the molecule onto the metal surface. The oxygen heteroatoms of the benzodioxole ring can donate lone-pair electrons to the vacant d-orbitals of the metal, forming a protective barrier. [18]* Theoretical Prediction: A high EHOMO value indicates a greater tendency to donate electrons, suggesting better inhibition efficiency. [9]MEP analysis can identify the specific atoms (the oxygens) that will coordinate with the metal surface. DFT calculations can thus be used to screen libraries of candidate molecules to identify the most promising corrosion inhibitors before undertaking costly experimental synthesis and testing. [18]
Conclusion
Theoretical studies on the electronic structure of benzodioxole compounds provide an indispensable framework for understanding and predicting their chemical and biological behavior. Methods like Density Functional Theory allow researchers to move beyond empirical observation to a state of rational, predictive design. By calculating and interpreting properties such as frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors, scientists can gain profound insights that accelerate the discovery of new pharmaceuticals, agrochemicals, and advanced materials. As computational power continues to grow and theoretical methods become more refined, the synergy between in-silico prediction and experimental validation will continue to drive innovation in chemical and biomedical sciences.
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Methodological & Application
Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic Acid via Suzuki-Miyaura Coupling: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] 4-(Benzo[d]dioxol-5-yl)benzoic acid, a key intermediate featuring this scaffold, is of significant interest for the synthesis of complex molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] We delve into the causality behind experimental choices, from reagent selection to purification strategies, and offer in-depth mechanistic insights to empower researchers to optimize this powerful transformation. This guide is designed to be a self-validating system, ensuring reliable and reproducible results.
Introduction: The Power of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3][4] Its widespread adoption stems from its remarkable functional group tolerance, use of readily available and stable organoboron reagents, and generally mild reaction conditions.[5][6]
The target molecule, 4-(Benzo[d]dioxol-5-yl)benzoic acid, incorporates the benzodioxole ring system, a privileged structure found in numerous natural products and pharmacologically active compounds. The synthesis of this biaryl carboxylic acid provides a versatile building block for further elaboration in drug discovery programs and the development of novel organic materials.[1] This protocol leverages the coupling of a 4-halobenzoic acid with 3,4-(methylenedioxy)phenylboronic acid, offering a reliable and scalable route to the target compound.
Reaction Scheme and Catalytic Cycle
The overall transformation is depicted below:
Scheme 1: Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid
A 4-halobenzoic acid (X = Br, I) is coupled with 3,4-(methylenedioxy)phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired biaryl product.
The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.[4][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halobenzoic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organoboron species is activated by a base to form a more nucleophilic boronate complex.[6] This complex then transfers its aryl group (the benzo[d]dioxol-5-yl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps: oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale and can be adjusted accordingly.
Materials and Equipment
-
Reagents: 4-Bromobenzoic acid, 3,4-(Methylenedioxy)phenylboronic acid[9], Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Deionized Water, Ethyl Acetate, 2M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, reflux condenser, Schlenk line or source of inert gas (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC plates (silica gel), rotary evaporator.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromobenzoic Acid | 201.02 | 1.0 | 1.0 | 201 mg |
| 3,4-(Methylenedioxy)phenylboronic acid | 165.94 | 1.2 | 1.2 | 199 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 0.08 | 21 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 10 mL |
| Deionized Water | - | - | - | 2 mL |
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow. A summary of the key stages from initial setup to final product analysis.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), 3,4-(methylenedioxy)phenylboronic acid (199 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).
-
Expertise Note: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxygen from deactivating the Pd(0) catalyst.[10]
-
-
Solvent Addition:
-
Degas a mixture of 1,4-dioxane (10 mL) and deionized water (2 mL) by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.
-
Expertise Note: The aqueous-organic solvent system is effective because it solubilizes both the organic starting materials and the inorganic base, facilitating interaction between all components.[4]
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes with 1% acetic acid. The product should be more polar than the starting aryl bromide. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake and separate the layers.
-
Discard the aqueous layer. Wash the organic layer with 50 mL of 2M NaOH (aq).
-
Trustworthiness Note: This is the critical purification step. The desired carboxylic acid product will be deprotonated by the NaOH and move into the aqueous layer as its sodium salt. The neutral starting materials, byproducts (like homocoupled boronic acid), and the catalyst will remain in the organic layer, which should be discarded.
-
Carefully collect the basic aqueous layer and acidify it to pH ~2 by the dropwise addition of 2M HCl. A white precipitate of the product should form.
-
Extract the acidified aqueous layer three times with 30 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid obtained is often of high purity. For optimal results, recrystallize the product from an ethanol/water mixture to yield 4-(Benzo[d]dioxol-5-yl)benzoic acid as a fine white crystalline solid.
-
Discussion and Field-Proven Insights
-
Choice of Halide: While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity and cost-effectiveness. Aryl chlorides can be used but often require more specialized (and expensive) catalysts and ligands.[6][7]
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and cost-effective system for this type of coupling. For more challenging substrates, more advanced ligands such as SPhos or XPhos may be required to achieve higher yields.
-
Base Selection: Potassium carbonate is a widely used and effective base.[4][11] In cases of low reactivity, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed to accelerate the transmetalation step.[12]
-
Troubleshooting - Low Yield: If the reaction stalls, potential causes include:
-
Catalyst Deactivation: Ensure the reaction was set up under strictly anaerobic conditions.
-
Inefficient Transmetalation: Consider using a stronger base or a different solvent system (e.g., Toluene/Water).
-
Homocoupling: The boronic acid can couple with itself (Glaser coupling). This can be minimized by ensuring the reaction is not overheated and by using the specified stoichiometry.
-
Expected Characterization Data
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ ~12.9 (br s, 1H, COOH), 8.00 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=1.6 Hz, 1H, Ar-H), 7.25 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 7.05 (d, J=8.0 Hz, 1H, Ar-H), 6.10 (s, 2H, O-CH₂-O).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~167.1 (COOH), 148.0, 147.5, 144.0, 135.2, 130.8, 129.9, 129.5, 125.8, 121.0, 108.9, 108.5, 101.8 (O-CH₂-O).
-
Mass Spectrometry (ESI-): m/z = 241.05 [M-H]⁻.
Conclusion
The Suzuki-Miyaura coupling is an exceptionally reliable and versatile method for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid. By understanding the underlying mechanism and the critical role of each component, researchers can confidently execute this protocol. The key to success lies in maintaining an inert atmosphere to protect the catalyst and performing a careful acid-base workup to ensure straightforward purification of the final product. This application note provides the necessary foundation for the successful synthesis and future application of this valuable biaryl intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of N-Methylbenzo[d]dioxol-5-amine Derivatives.
-
Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[4][5] DIOXOLANE. Retrieved from
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
- Dimitrijević, E., et al. (2014). Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. Organic & Biomolecular Chemistry.
-
Gawand, P., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved | [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. 3,4-(亚甲基二氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
The Untapped Potential of 4-(Benzo[d]dioxol-5-yl)benzoic Acid: A Scaffold for Innovation in Medicinal Chemistry
Introduction: Bridging Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(Benzo[d]dioxol-5-yl)benzoic acid emerges as a molecule of significant interest, wedding the benzodioxole (or methylenedioxyphenyl) moiety with a 4-substituted benzoic acid core. The benzodioxole ring is a prevalent feature in numerous natural products and synthetic compounds, recognized for its ability to modulate metabolic pathways and interact with various biological targets.[1] Concurrently, the benzoic acid scaffold is a fundamental component of many approved drugs, offering a versatile anchor for molecular interactions.[2] This application note explores the prospective applications of 4-(Benzo[d]dioxol-5-yl)benzoic acid as a foundational scaffold for the development of novel therapeutics, drawing insights from the established biological activities of its constituent parts and structurally related molecules.
The benzodioxole group, often found in nature, is associated with a wide array of biological effects, including anticancer, antimicrobial, and anti-epileptic properties.[1] Its presence in a molecule can influence pharmacokinetic properties, sometimes by inhibiting cytochrome P450 enzymes, which has profound implications for drug metabolism. On the other hand, benzoic acid derivatives are known to exhibit a spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The fusion of these two moieties in 4-(Benzo[d]dioxol-5-yl)benzoic acid presents a unique chemical architecture with the potential for multifaceted biological engagement.
Potential Therapeutic Applications: An Analog-Based Perspective
While direct experimental evidence for the biological activity of 4-(Benzo[d]dioxol-5-yl)benzoic acid is not extensively documented in publicly available literature, the activities of structurally analogous compounds provide a strong basis for postulating its therapeutic potential.
Anticancer Activity
The benzodioxole moiety is a key component in several compounds with demonstrated antitumor properties. For instance, derivatives of N-aryl-5-(benzo[d][2][3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have shown potent growth inhibition against various human cancer cell lines, with IC50 values in the low micromolar range.[3] These compounds have been observed to induce apoptosis and cause cell cycle arrest in cancer cells.[3] Furthermore, thiourea derivatives incorporating two benzo[d][2][3]dioxol-5-yl moieties have exhibited significant antitumor activity, in some cases surpassing the efficacy of the standard drug doxorubicin.[4] Separately, many benzoic acid derivatives have been investigated as potential anticancer agents.[5] For example, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid has been shown to suppress the viability of breast cancer cells by inducing cell-cycle arrest and apoptosis.[6]
Given these precedents, it is plausible that 4-(Benzo[d]dioxol-5-yl)benzoic acid could serve as a scaffold for novel anticancer agents. The planar nature of the bi-aryl system could facilitate intercalation with DNA or interaction with the active sites of enzymes crucial for cancer cell proliferation.
Enzyme Inhibition: A Focus on Kinases
The 4-substituted benzoic acid motif is a common feature in various enzyme inhibitors. Notably, derivatives of 4-(thiazol-5-yl)benzoic acid have been designed as potent inhibitors of protein kinase CK2, a target implicated in cancer.[7] Another example is SB-431542, a potent inhibitor of TGF-β type I receptor kinase (ALK5), which incorporates a 4-(imidazol-2-yl)benzamide structure with a benzodioxole substituent.[8] These examples highlight the potential of the 4-(Benzo[d]dioxol-5-yl)benzoic acid scaffold to be elaborated into specific and potent kinase inhibitors.
The general structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid provides a rigid backbone from which functional groups can be projected to interact with the ATP-binding pocket or allosteric sites of various kinases.
Data Presentation: A Look at Related Compounds
To illustrate the potential potency of scaffolds containing the benzodioxole moiety, the following table summarizes the in vitro anticancer activity of some reported derivatives.
| Compound Class | Cancer Cell Lines | Reported IC50 Values (µM) | Reference |
| N-aryl-5-(benzo[d][2][3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | HeLa, A549, MCF-7 | Generally < 5 µM; e.g., C27: 2.07 (HeLa), 3.52 (A549) | [3] |
| bis-benzo[d][2][3]dioxol-5-yl thiourea derivatives | HepG2, HCT116 | e.g., Compound 5: 2.38 (HepG2), 1.54 (HCT116) | [4] |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid derivatives | MCF-7, MDA-MB-468 | Significant suppression of cell viability (specific IC50s not detailed in abstract) | [6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 4-(Benzo[d]dioxol-5-yl)benzoic acid and its derivatives. These are generalized methods and may require optimization for specific target molecules.
Protocol 1: Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic Acid via Suzuki Coupling
This protocol outlines a common cross-coupling reaction for the formation of a bi-aryl bond, which is the key step in synthesizing the target compound.
Rationale: The Suzuki coupling is a versatile and widely used method for creating carbon-carbon bonds between aryl halides and aryl boronic acids, often with high yields and tolerance for a variety of functional groups.
Materials:
-
4-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), benzo[d][2][3]dioxol-5-ylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst system (e.g., Pd(OAc)2, 2 mol%) with a ligand (e.g., PPh3, 8 mol%).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Rationale: The MTT assay is a reliable and widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
4-(Benzo[d]dioxol-5-yl)benzoic acid (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Chemical Structure
Caption: Chemical structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Synthetic Workflow: Suzuki Coupling
Sources
- 1. staff-beta.najah.edu [staff-beta.najah.edu]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide | C22H16N4O3 | CID 4521392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Evaluation of Anticancer Activity of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Benzodioxole Scaffolds in Oncology
The benzodioxole moiety, a heterocyclic compound, is a privileged scaffold in medicinal chemistry, notably present in a variety of natural products and synthetic molecules with significant biological activities. In the realm of oncology, derivatives of 1,3-benzodioxole have emerged as a promising class of compounds due to their demonstrated ability to inhibit tumor growth across a range of cancer cell lines.[1][2][3] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] Some derivatives have been observed to enhance the efficacy of existing chemotherapeutic agents, such as arsenicals, by inducing oxidative stress through the inhibition of the thioredoxin system.[6][7][8]
This comprehensive guide provides a detailed framework for the in vitro evaluation of novel benzodioxole derivatives as potential anticancer agents. The protocols herein are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, elucidate mechanisms of action, and identify promising lead compounds for further preclinical development.
I. Preliminary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the anticancer potential of benzodioxole derivatives is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3][5] This assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Rationale for Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; cervical cancer: HeLa; liver cancer: HepG2; colorectal cancer: Caco-2) should be used to assess the broad-spectrum activity of the derivatives.[4][5][9] Including a non-cancerous cell line (e.g., human embryonic kidney cells: HEK293T) is crucial for evaluating selective toxicity towards cancer cells.[10][11]
-
Concentration Range: A wide range of concentrations for the benzodioxole derivatives should be tested to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.
-
Positive Control: A well-characterized anticancer drug, such as Doxorubicin or 5-Fluorouracil, should be included as a positive control to validate the assay's performance.[10]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity of benzodioxole derivatives using the MTT assay.
Protocol: MTT Assay
Materials and Reagents:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzodioxole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Sorenson's Glycine Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells with untreated cells (vehicle control) and cells treated with a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Mechanistic Studies: Elucidating the Mode of Action
Once the cytotoxic potential of the benzodioxole derivatives has been established, the next critical step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest.
A. Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[12][13] Annexin V-FITC/PI dual staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with benzodioxole derivatives
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the benzodioxole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[15] Flow cytometry with PI staining is a widely used technique to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle.[16][17]
Protocol: Cell Cycle Analysis
Materials and Reagents:
-
Cancer cells treated with benzodioxole derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the benzodioxole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
III. Target Identification: Investigating Signaling Pathways by Western Blotting
To delve deeper into the molecular mechanisms, it is essential to identify the specific signaling pathways affected by the benzodioxole derivatives. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[18][19] This allows for the investigation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[5][19]
Rationale for Target Selection:
-
Apoptosis-Related Proteins: Investigate the expression levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and executioner caspases (e.g., cleaved caspase-3, cleaved PARP) to confirm the induction of apoptosis.
-
Cell Cycle-Related Proteins: Examine the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) to understand the mechanism of cell cycle arrest.
-
Other Relevant Pathways: Based on the structure of the benzodioxole derivatives and existing literature, other pathways such as the MAPK and PI3K/AKT signaling pathways can also be investigated.[20]
Signaling Pathway: Apoptosis Induction
Sources
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
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- 18. medium.com [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antidiabetic Agents from Benzodioxole Carboxamides
Introduction: The Growing Potential of Benzodioxole Carboxamides in Diabetes Mellitus
Diabetes mellitus is a global health crisis demanding the urgent development of novel and effective therapeutic agents. The benzodioxole moiety, a privileged scaffold in medicinal chemistry, has demonstrated a wide array of biological activities.[1][2] Recent investigations have illuminated the significant potential of benzodioxole carboxamide derivatives as a promising class of antidiabetic agents.[3][4] These compounds have shown notable efficacy in preclinical studies, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, in vitro evaluation, and in vivo assessment of benzodioxole carboxamides as potential antidiabetic drugs. Furthermore, we will explore the G protein-coupled receptor 40 (GPR40/FFAR1) signaling pathway, a key target in modern antidiabetic drug discovery, to provide a broader context for the development of novel therapeutics.[6][7]
Synthesis of Benzodioxole Carboxamide Derivatives: A Generalized Protocol
The synthesis of benzodioxole carboxamide derivatives is typically achieved through a straightforward and efficient amidation reaction. The following protocol is a generalized procedure based on established methods.[8]
Protocol 1: Synthesis of Benzodioxole Carboxamides
Objective: To synthesize a library of benzodioxole carboxamide derivatives for biological evaluation.
Materials:
-
Benzo[d][3][5]dioxole-5-carboxylic acid or 2-(benzo[d][3][5]dioxol-5-yl)acetic acid
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon gas
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the starting benzodioxole carboxylic acid (1 equivalent) in anhydrous DCM under an argon atmosphere.
-
To this solution, add DMAP (0.3 equivalents) and stir for 5-10 minutes.
-
Add EDCI (1.3 equivalents) to the reaction mixture and continue stirring for 30 minutes at room temperature.
-
In a separate flask, dissolve the desired substituted aniline (1.2 equivalents) in a minimal amount of DCM.
-
Add the aniline solution dropwise to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzodioxole carboxamide derivative.
-
Characterize the final compound using appropriate analytical techniques such as HRMS, ¹H-NMR, and ¹³C-NMR.[3]
In Vitro Evaluation of Antidiabetic Activity
The initial screening of novel compounds for antidiabetic potential is typically performed using in vitro assays that target key enzymes and cellular pathways involved in glucose homeostasis.
Protocol 2: α-Amylase Inhibition Assay
Objective: To determine the inhibitory effect of benzodioxole carboxamide derivatives on α-amylase activity.[9][10]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Test compounds (benzodioxole carboxamides) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to each well.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Cover the plate and heat in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Protocol 3: α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory potential of benzodioxole carboxamides against α-glucosidase.[11][12][13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in the phosphate buffer.
-
Add 50 µL of the test compound solution to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 20 minutes.
-
Add 40 µL of the pNPG substrate to initiate the reaction.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 130 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 values as described for the α-amylase assay.[14]
Data Summary: In Vitro α-Amylase Inhibition
| Compound | IC50 (µM)[3][4] |
| IIa | 0.85 |
| IIc | 0.68 |
Note: Data extracted from Al-Ostoot et al. (2023).[3][4]
Cell-Based Assays for Antidiabetic Drug Discovery
Cell-based assays provide a more physiologically relevant system to study the effects of compounds on glucose metabolism.
Protocol 4: Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of benzodioxole carboxamides on glucose uptake in differentiated adipocytes.[15][16][17]
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS) and calf serum
-
Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compounds
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.[16]
-
Once differentiated, starve the cells in serum-free DMEM overnight.
-
Wash the cells with KRPH buffer and pre-incubate with the test compounds at various concentrations for a specified time (e.g., 1-3 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
Terminate glucose uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
In Vivo Evaluation of Hypoglycemic Effects
Animal models of diabetes are indispensable for evaluating the in vivo efficacy and safety of potential antidiabetic agents.
Protocol 5: Streptozotocin (STZ)-Induced Diabetic Mouse Model
Objective: To induce a diabetic state in mice to test the hypoglycemic effects of benzodioxole carboxamides.[1][6][18][19][20]
Materials:
-
Male mice (e.g., C57BL/6 or CD-1)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compounds
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
For induction of type 1-like diabetes, administer a single high dose of STZ (e.g., 150-200 mg/kg, i.p.) or multiple low doses (e.g., 40-50 mg/kg, i.p., for 5 consecutive days).[1][6][20]
-
Prepare the STZ solution in cold citrate buffer immediately before injection.
-
Monitor blood glucose levels regularly from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Once diabetes is established, divide the mice into groups: vehicle control, positive control (e.g., glibenclamide), and test compound groups at different doses.
-
Administer the test compounds orally or via the desired route for a specified period (e.g., daily for 1-4 weeks).
-
Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
At the end of the study, collect blood and tissues for further biochemical and histopathological analysis.
Data Summary: In Vivo Hypoglycemic Effect
A study on a streptozotocin-induced diabetic mouse model showed that five doses of compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL.[3][4] Another study demonstrated that a benzoylbenzodioxol derivative, Compound I, decreased blood glucose by 32.4%, which was more effective than the positive control, acarbose (22.9% reduction).[21]
Exploring a Key Target: GPR40 (FFAR1) Signaling Pathway
While the primary mechanism of action for the currently reported benzodioxole carboxamides appears to be enzyme inhibition, GPR40 is a highly attractive target for novel antidiabetic drugs.[6][22] Its activation on pancreatic β-cells leads to glucose-stimulated insulin secretion (GSIS).[5][7]
Mechanism of Action: GPR40 is a Gq-coupled receptor that, upon binding to free fatty acids or synthetic agonists, activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration, which is a key signal for insulin granule exocytosis.
Visualizing the GPR40 Signaling Pathway
Caption: GPR40 signaling cascade in pancreatic β-cells.
Experimental Workflow Visualization
Caption: Workflow for antidiabetic drug discovery.
Conclusion and Future Directions
Benzodioxole carboxamides represent a promising and versatile scaffold for the development of novel antidiabetic agents. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate these compounds. While the current body of evidence points towards α-amylase and α-glucosidase inhibition as a primary mechanism of action, future research should also explore other potential targets, such as GPR40, to uncover new therapeutic avenues. Further lead optimization, guided by robust structure-activity relationship (SAR) studies, will be crucial in advancing these promising compounds towards clinical development.
References
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Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
-
Al-Ostoot, F. H., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular Diversity. [Link]
-
Nivetha, N., et al. (2023). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 13(31), 21563-21574. [Link]
-
Segura-Campos, R. (2018). In vitro α-amylase inhibitory assay. protocols.io. [Link]
-
Al-Ostoot, F. H., et al. (2023). General Procedure for the Synthesis of Benzodioxol-Carboxamide (Ia-IIe). MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central. [Link]
-
Bio-protocol. (2022). Glucose uptake assay in cultured 3T3-L1 adipocytes. [Link]
-
Pacifici, F., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology. [Link]
-
Srisawat, T., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
Tomita, T., et al. (2014). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology. [Link]
-
ResearchGate. (n.d.). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. [Link]
-
Current Protocols. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed. [Link]
-
ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
-
National Institutes of Health. (n.d.). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. [Link]
-
MDPI. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 1. [Link]
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NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]
-
Diabetic Complications Consortium (DiaComp). (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). [Link]
-
PubMed. (n.d.). Modulating GPR40: therapeutic promise and potential in diabetes. [Link]
-
ResearchGate. (n.d.). Glucose uptake in 3T3-L1 preadipocyte and differentiated adipocyte... [Link]
-
PubMed. (2009). G-protein coupled receptors mediating long chain fatty acid signalling in the pancreatic beta-cell. [Link]
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National Institutes of Health. (n.d.). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. [Link]
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Consensus. (n.d.). Mechanisms of FFAR1 signaling in pancreatic β-cell lipotoxicity. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
-
Nimc. (2026). Alpha-Glucosidase Inhibition Assay: A Deep Dive. [Link]
-
PubMed. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. [Link]
-
PubMed. (n.d.). Design, synthesis, and SAR study of 3-(benzo[d][3][5]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. [Link]
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Application Notes and Protocols for 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives as Potential Enzyme Inhibitors
Introduction: The Therapeutic Potential of 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of 4-(Benzo[d]dioxol-5-yl)benzoic acid are of particular interest to the drug discovery community for their potential to modulate the activity of various key enzymes implicated in a range of pathologies. These compounds have demonstrated promise as anti-tumor, anti-hyperlipidemia, and antioxidative agents. Their mechanism of action often involves the inhibition of enzymes, making them attractive candidates for the development of novel therapeutics.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives as enzyme inhibitors. The protocols outlined herein are designed to be adaptable and provide a solid foundation for the exploration of this promising class of compounds.
Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic Acid Derivatives: A General Protocol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of the 4-(Benzo[d]dioxol-5-yl)benzoic acid scaffold.[3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.[3][4] The following protocol outlines a general procedure for the synthesis of the core structure, which can then be further functionalized to generate a library of derivatives.
Protocol: Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Materials:
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromobenzo[d][4][5]dioxole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Ester: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the methyl ester of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1M HCl. The desired carboxylic acid will precipitate out of solution.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Causality Behind Experimental Choices: The use of a palladium catalyst, a phosphine ligand, and a base is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[3][4] The biphasic solvent system (toluene/water) helps to dissolve both the organic and inorganic reagents. The final hydrolysis step is a standard procedure to convert the methyl ester to the desired carboxylic acid.
In Vitro Enzyme Inhibition Assay: A General Protocol
The following is a generalized protocol for determining the inhibitory activity of 4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives against a target enzyme. This protocol can be adapted for various enzymes and detection methods (e.g., absorbance, fluorescence, luminescence).
Protocol: General Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme solution and assay buffer.
-
Test wells: Enzyme solution and the desired concentration of the test compound.
-
Positive control wells: Enzyme solution and the desired concentration of the positive control inhibitor.
-
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Detection: Immediately place the microplate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a specific duration. The reaction should be monitored in the linear range.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the signal versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Self-Validating System: The inclusion of blank, control, and positive control wells is essential for a self-validating system. The blank corrects for background signal, the control represents the uninhibited enzyme activity, and the positive control confirms that the assay can detect inhibition.
Caption: Workflow for a general in vitro enzyme inhibition assay.
Kinetic Studies to Determine the Mechanism of Inhibition
Once a compound is identified as an inhibitor, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations.
Protocol: Enzyme Inhibition Kinetic Studies
-
Experimental Design: Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. Typically, at least five concentrations of the substrate bracketing the Kₘ value and at least three concentrations of the inhibitor are used.
-
Assay Performance: Perform the enzyme inhibition assay as described previously for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
From these plots, the kinetic parameters Kᵢ (inhibition constant) can be determined.[6]
-
Potential Enzyme Targets and Mechanisms of Action
Derivatives of 4-(Benzo[d]dioxol-5-yl)benzoic acid have been reported to inhibit a variety of enzymes, including:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): An enzyme involved in the synthesis of triacylglycerols, making it a target for anti-obesity therapeutics.
-
Monoamine Oxidase B (MAO-B): An enzyme that breaks down neurotransmitters and is a target for the treatment of neurodegenerative diseases.
-
α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion, making them targets for the management of type 2 diabetes.[7][8]
-
Cyclooxygenase (COX) Enzymes: These enzymes are involved in inflammation and pain pathways.[9]
The benzodioxole moiety can interact with the active site of enzymes through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific mechanism of inhibition will depend on the structure of the derivative and the topology of the enzyme's active site.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition mechanisms.
Data Presentation: Hypothetical Inhibitory Activities
The following table presents hypothetical IC₅₀ values for a series of 4-(Benzo[d]dioxol-5-yl)benzoic acid derivatives against three different enzymes to illustrate how data can be effectively summarized.
| Compound ID | R-group Modification | GPAT IC₅₀ (µM) | MAO-B IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| BDBA-01 | -H | 15.2 | 25.8 | 50.1 |
| BDBA-02 | 4'-Cl | 8.5 | 12.3 | 35.7 |
| BDBA-03 | 4'-OCH₃ | 12.1 | 18.9 | 42.6 |
| BDBA-04 | 3',4'-diCl | 5.2 | 7.6 | 21.3 |
Conclusion
The 4-(Benzo[d]dioxol-5-yl)benzoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro screening, and mechanistic characterization of this class of compounds. By systematically exploring the structure-activity relationships, researchers can optimize the potency and selectivity of these derivatives for specific enzyme targets, paving the way for the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
MDPI. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Retrieved from [Link]
-
Qin, X., Ren, L., Yang, X., Bai, F., Wang, L., Geng, P., Bai, G., & Shen, Y. (2022). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 27(23), 8283. [Link]
- Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 13-19.
- Brune, W., & Fabris, J. D. (1991). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Scientia Agricola, 48(3), 417-421.
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- Younis, W., & Saleh, T. (2022). Mechanistic and kinetic studies of inhibition of enzymes. Journal of the American Chemical Society, 144(4), 1567-1576.
- Iqbal, J., Ansari, M. I., & Khan, M. A. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. TrAC Trends in Analytical Chemistry, 104, 145-156.
- Eddarir, S., Cotelle, N., & Rolando, C. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(5), 4165-4191.
- Kumar, V., & Sharma, S. (2012). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 134-138.
- Copeland, R. A. (2000).
- Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1873.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895034.
-
Khan Academy. (n.d.). Enzyme kinetics. Retrieved from [Link]
- American Chemical Society. (2024). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega.
- Nivetha, N., Martiz, R. M., Patil, S. M., Ramu, R., Sreenivasa, S., & Velmathi, S. (2023). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 13(1), 254-266.
-
protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
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- 1. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Benzo[d]dioxol-5-yl)benzoic acid. The method was developed based on the predicted physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a detailed protocol for the chromatographic conditions, sample preparation, and a comprehensive summary of the validation parameters, including linearity, accuracy, precision, and robustness. The described method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
Introduction
4-(Benzo[d]dioxol-5-yl)benzoic acid is a biphenyl carboxylic acid derivative containing a benzodioxole moiety. This structural motif is present in numerous biologically active compounds, making the accurate quantification of this particular molecule critical in various stages of drug development and chemical synthesis. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of small molecules.[1] The development of a specific and validated HPLC method is essential to ensure the quality, consistency, and purity of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Predicted Physicochemical Properties
To inform the method development process, the following physicochemical properties for 4-(Benzo[d]dioxol-5-yl)benzoic acid (Figure 1) were predicted using reputable software platforms.
Figure 1. Chemical Structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Caption: Predicted physicochemical properties of the analyte.
Rationale for Method Development Based on Predicted Properties:
-
pKa and Mobile Phase pH: The predicted acidic pKa of ~4.08 for the carboxylic acid group is a critical parameter. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is essential to suppress the ionization of the analyte.[2] Therefore, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa. A mobile phase pH of 2.5 was chosen to ensure the analyte is predominantly in its non-ionized, more hydrophobic form, leading to better retention and symmetrical peaks.
-
UV λmax and Detection Wavelength: The predicted UV absorption maximum at approximately 296 nm is due to the extended π-system of the biphenyl structure conjugated with the benzodioxole ring. Setting the detection wavelength at this maximum will provide the highest sensitivity for the analysis.[3]
-
Solubility and Sample/Standard Preparation: The predicted low aqueous solubility of 91.2 mg/L highlights the need for an organic solvent in the preparation of stock and working standard solutions. A mixture of acetonitrile and water is a suitable diluent that is compatible with the reversed-phase mobile phase.
HPLC Method and Protocol
This section details the instrumentation, reagents, and step-by-step procedures for the analysis of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), ~85% (analytical grade)
-
4-(Benzo[d]dioxol-5-yl)benzoic acid reference standard (purity ≥98%)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 296 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Add 1.0 mL of concentrated phosphoric acid to 999 mL of deionized water. Mix thoroughly.
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter.
-
Combine 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water.
-
Degas the final mobile phase mixture before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(Benzo[d]dioxol-5-yl)benzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, and 75 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing 4-(Benzo[d]dioxol-5-yl)benzoic acid.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines for analytical procedure validation.[4] The following performance characteristics were evaluated:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
Linearity
The linearity of the method was assessed by analyzing six concentrations of the reference standard ranging from 1 to 75 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined. The acceptance criterion for r² is typically ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a sample at 100% of the target concentration were analyzed on the same day. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The RSD between the two sets of data should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic parameters and observing the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Workflow and Data Analysis
The overall workflow for the method development and validation is depicted in the following diagram.
Caption: HPLC method development and validation workflow.
Conclusion
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 4-(Benzo[d]dioxol-5-yl)benzoic acid. The method development was guided by computationally predicted physicochemical properties, providing a strong scientific rationale for the chosen chromatographic conditions. The method has been validated according to ICH guidelines and is demonstrated to be linear, accurate, precise, and robust. This validated method is, therefore, well-suited for routine analysis in quality control and research environments.
References
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5564-5574. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]
-
Matysová, L., & Šatínský, D. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1165-1186. Available from: [Link]
-
PubChem. 4-(Benzo[d][4][5]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. Available from: [Link]
-
Zainuri, A. N., et al. (2019). crystal structure, UV–Vis analysis and theoretical studies of a new π-conjugated chalcone. IUCrData, 4(12). Available from: [Link]
-
DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Available from: [Link]
-
ChemBK. benzo[d][4][5]dioxol-5-yl(4-(benzo[d][4][5]dioxol-5-ylmethyl)piperazin-1-yl)methanone. Available from: [https://www.chembk.com/en/chem/benzo[d][4][5]dioxol-5-yl(4-(benzo[d][4][5]dioxol-5-ylmethyl)piperazin-1-yl)methanone]([Link]4][5]dioxol-5-yl(4-(benzo[d][4][5]dioxol-5-ylmethyl)piperazin-1-yl)methanone)
-
Britannica. Carboxylic acid. Available from: [Link]
-
ResearchGate. Comparative evaluation of pKa prediction tools on a drug discovery dataset. Available from: [Link]
-
ChemAxon. pKa Plugin. Available from: [Link]
-
ACD/Labs. Predict Molecular Properties | Percepta Software. Available from: [Link]
Sources
- 1. Compound 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid - Chemdiv [chemdiv.com]
- 2. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one: crystal structure, UV–Vis analysis and theoretical studies of a new π-conjugated chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine | C18H13Cl2N3O2 | CID 46926513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 193151-97-2|4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid|BLD Pharm [bldpharm.com]
Application Note: High-Purity Benzoic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Recrystallization is a fundamental technique for the purification of solid organic compounds, pivotal in research and pharmaceutical development. This application note provides a comprehensive guide to the purification of crude benzoic acid using recrystallization. It delves into the core principles of solubility, solvent selection, and the procedural nuances that ensure high yield and purity. We present a detailed, field-proven protocol, troubleshooting guidance for common experimental challenges, and methods for purity verification. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for obtaining high-purity benzoic acid suitable for downstream applications.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The underlying principle is that the solubility of most solid compounds increases significantly with an increase in solvent temperature.[1][2][3][4]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly , which decreases the solubility of the desired compound, causing it to crystallize out of the solution.
-
Leaving the soluble impurities behind in the cold solvent (the "mother liquor").
-
Isolating the pure crystals by filtration.
The success of this technique hinges on the slow, methodical formation of a crystal lattice. As the crystals grow, they selectively incorporate molecules of the desired compound, effectively excluding impurity molecules that do not fit into the lattice structure.[5]
Strategic Solvent Selection for Benzoic Acid
The choice of solvent is the most critical factor in a successful recrystallization.[1][6] An ideal solvent should exhibit a steep solubility curve for the compound of interest—in this case, benzoic acid.
Key Criteria for an Optimal Recrystallization Solvent:
-
High Temperature Coefficient: The solvent should dissolve the solute (benzoic acid) readily at high temperatures but poorly at low temperatures.[6][7]
-
Inertness: The solvent must not react chemically with the compound being purified.[6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after isolation.[6]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[6]
For benzoic acid, water serves as an excellent solvent. It is safe, inexpensive, and non-flammable. Crucially, benzoic acid's solubility in water increases dramatically with temperature, making it an ideal candidate for this technique.[8][9] The hydrophobic benzene ring limits solubility in cold water, while the polar carboxyl group allows for dissolution in hot water.[9]
Data Presentation: Solubility of Benzoic Acid in Water
The following table summarizes the solubility of benzoic acid in water at various temperatures, illustrating its suitability for recrystallization.
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 0 | 0.17 |
| 18 | 0.27[6] |
| 25 | 0.34[10] |
| 40 | 0.55[10] |
| 75 | 2.15[10] |
| 100 | 5.63[10] |
While water is the preferred solvent, mixed-solvent systems, such as ethanol-water, can also be employed, particularly if the crude sample contains impurities with different solubility profiles.[11][12]
Experimental Protocol: Purification of Crude Benzoic Acid
This protocol details the step-by-step methodology for the recrystallization of benzoic acid using water as the solvent.
Workflow Overview
Step-by-Step Methodology
-
Dissolution of Crude Solid:
-
Weigh approximately 2.0 g of crude benzoic acid and place it into a 250 mL Erlenmeyer flask.[6]
-
In a separate beaker, bring approximately 100 mL of deionized water to a boil on a hot plate. Add a few boiling chips to ensure smooth boiling.[5]
-
Carefully add the boiling water to the flask containing the benzoic acid in small portions while swirling.[13] Continue adding the minimum amount of hot water necessary to completely dissolve the solid.[5] An excess of solvent will reduce the final yield.[9]
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (a microspatula tip) of activated charcoal to the solution to adsorb the colored impurities.[5][6]
-
Bring the solution back to a boil for a few minutes. Be cautious, as the charcoal can cause bumping.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities like sand, dust, or the activated charcoal added in the previous step.[14]
-
Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper. A fluted paper increases the surface area and speeds up filtration.[14]
-
Place the funnel over a clean Erlenmeyer flask. To prevent premature crystallization in the funnel, preheat the entire apparatus by pouring a small amount of boiling water through it just before filtering your solution.[14][15] Discard this water.
-
Keeping the benzoic acid solution at a boil, carefully and quickly pour it through the fluted filter paper in portions.[6]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent contamination and solvent evaporation.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals as it allows the lattice to form correctly, excluding impurities.[9] Rapid cooling traps impurities and results in smaller, less pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of benzoic acid.[16]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a properly sized filter flask.
-
Wet the filter paper with a small amount of ice-cold deionized water to seal it to the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a small amount of the ice-cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing and Drying:
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion (a few mL) of ice-cold deionized water. This removes any adhering mother liquor which contains the soluble impurities.[9] Using cold water is critical to avoid dissolving the purified crystals.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass, spread them out, and allow them to air dry completely.[17] The drying process can be expedited in a low-temperature oven (e.g., 50-60 °C), ensuring the temperature is well below the melting point of benzoic acid.
-
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added, preventing the solution from becoming saturated upon cooling.[17] | Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[17] If crystals still do not form, induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure benzoic acid. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the solute comes out of solution as a liquid rather than a solid. | Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to decrease the saturation level and allow it to cool slowly again. Ensure the cooling process is very gradual. |
| Low Percent Recovery | - Too much solvent was used initially.[9]- Premature crystallization occurred during hot filtration.- Crystals were washed with solvent that was not ice-cold.- The final crystals were not completely dry upon weighing. | - Use the minimum amount of hot solvent for dissolution.- Ensure the funnel is properly pre-heated for hot filtration.- Always use ice-cold solvent for washing crystals.- Ensure the product is thoroughly dry before taking the final mass. |
| Final Product is Colored | The decolorizing charcoal was not used, was insufficient, or was not effectively removed. | Repeat the recrystallization process, ensuring to use an appropriate amount of activated charcoal and performing the hot filtration step carefully. |
Verification of Purity: Melting Point Analysis
The most common and accessible method for assessing the purity of a crystalline solid is melting point determination.
-
A pure compound will melt over a very narrow temperature range (typically < 1 °C) at a value consistent with the literature. The literature melting point of pure benzoic acid is 122 °C.[10]
-
An impure compound will exhibit a depressed (lower) and broadened melting point range.[9][17]
By comparing the melting point of the crude benzoic acid with that of the recrystallized product, one can qualitatively confirm the success of the purification.[17] A sharper, higher melting point post-recrystallization indicates a significant increase in purity.
References
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Scribd. Exp 2 - Recrystallization of Benzoic Acid. [Link]
-
YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]
-
Course Hero. Recrystallization of Benzoic Acid. [Link]
-
Chemistry 210 Experiment Ib. (2012). Chemistry 210 Experiment Ib. [Link]
-
The Recrystallization of Benzoic Acid. The Recrystallization of Benzoic Acid. [Link]
-
StuDocu. Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. [Link]
-
Haflong Government College. EXPERIMENT 1. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. [Link]
-
Safrole. Recrystallization and hot filtration. [Link]
-
Recrystallization. Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). 2.5: Hot Filtration. [Link]
-
ACS Publications. (2007). Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
Wired Chemist. Recrystallization. [Link]
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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In vitro assays for testing the biological effects of synthesized benzodioxole compounds
An Application Guide to the In Vitro Biological Evaluation of Novel Benzodioxole Compounds
Introduction: The Versatile 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a benzene ring fused to a methylenedioxy group, is a privileged scaffold in medicinal chemistry and natural products. It is the core structure in a vast array of compounds with significant biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Natural products like safrole and sesamol feature this ring system, as do clinically important antitumor agents such as etoposide.[3] The synthetic versatility of the benzodioxole core allows for the creation of extensive compound libraries, leading to the discovery of novel therapeutic agents and research tools.[4]
However, this structural motif is also notorious for its complex interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which can lead to significant drug-drug interactions or the formation of reactive metabolites.[1][5] Therefore, a systematic and robust in vitro evaluation is paramount for any newly synthesized benzodioxole derivative to elucidate its biological effects, mechanism of action, and potential liabilities early in the drug discovery pipeline.
This guide provides a comprehensive overview of key in vitro assays, complete with detailed protocols and the scientific rationale behind their application. It is designed to empower researchers, scientists, and drug development professionals to build a comprehensive biological profile of their synthesized benzodioxole compounds.
Figure 1: A tiered workflow for the in vitro evaluation of benzodioxole compounds.
Foundational Screening: Cell Viability and Cytotoxicity
Causality: The first essential step is to determine the concentration range at which a compound exerts cytotoxic effects. This data is crucial for all subsequent experiments, ensuring that observed effects in mechanistic assays are not simply a consequence of widespread cell death. Calculating a 50% inhibitory concentration (IC50) provides a benchmark for comparing the potency of different derivatives.[4]
Principle of Tetrazolium-Based Assays
These colorimetric assays quantify cell viability by measuring the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that cleave a tetrazolium salt (e.g., MTT, XTT, WST-1) into a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
| Assay | Formazan Product | Key Feature |
| MTT | Purple, water-insoluble | Requires a solubilization step with an organic solvent (e.g., DMSO).[6] |
| XTT | Orange, water-soluble | Does not require solubilization but can have lower sensitivity. |
| WST-1 | Yellow/Orange, water-soluble | High sensitivity, one-step procedure, non-toxic to cells. |
| Table 1: Comparison of common tetrazolium-based cell viability assays. |
Protocol: Cell Viability Assessment using WST-1
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Takara Bio)
-
Complete cell culture medium appropriate for the chosen cell line
-
Test benzodioxole compound, dissolved in DMSO (sterile-filtered)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the benzodioxole compound in complete medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used (typically ≤0.5%). Also include "medium only" wells for background subtraction.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent directly to each well. Gently tap the plate to mix.
-
Incubation: Return the plate to the incubator for 1-4 hours. The optimal time depends on the cell type and density and should be determined empirically.
-
Measurement: Shake the plate for 1 minute on a plate shaker. Measure the absorbance at ~450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Normalize the data to the vehicle control: % Viability = (Absorbance of treated well / Average Absorbance of vehicle control wells) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Mechanistic & Safety Profiling
Once the cytotoxic profile is established, subsequent assays should be performed at non-lethal concentrations (typically ≤ IC50) to investigate specific mechanisms of action and potential safety liabilities.
Cytochrome P450 (CYP) Enzyme Inhibition
Causality: The methylenedioxy bridge of the benzodioxole ring is a well-known inhibitor of CYP enzymes.[5] This occurs through the formation of a metabolic intermediate complex that binds tightly to the heme iron of the enzyme, rendering it inactive.[1] Inhibition of major drug-metabolizing CYPs (e.g., CYP3A4, 2D6, 2C9) can lead to clinically significant drug-drug interactions (DDIs) by elevating plasma levels of co-administered drugs, potentially causing toxicity. Regulatory agencies like the FDA provide clear guidance on the necessity of these in vitro studies for new chemical entities.[8]
Figure 3: Decision workflow for a standard in vitro genotoxicity testing battery.
Mitochondrial Toxicity Evaluation
Causality: Mitochondria are vital for cellular energy production and survival. Drug-induced mitochondrial toxicity is a significant cause of adverse events, including liver and heart toxicity. [9]Screening for mitochondrial liabilities is therefore a key part of preclinical safety assessment.
Principle of Assays:
-
Glucose vs. Galactose (Glu/Gal) Assay: Many immortalized cell lines rely heavily on glycolysis for energy, even in the presence of oxygen (the Crabtree effect). This can mask the effects of mitochondrial toxicants. By replacing glucose with galactose in the culture medium, cells are forced to rely on oxidative phosphorylation for ATP production. [10][11]Compounds that are toxic only in the galactose medium are likely mitochondrial toxicants.
-
Mitochondrial Membrane Potential (MMP) Assay: A healthy mitochondrion maintains a high electrochemical gradient (membrane potential) across its inner membrane. Disruption of this potential is an early indicator of mitochondrial dysfunction. This is often measured using cationic fluorescent dyes, such as JC-1, which accumulates in healthy mitochondria and forms red fluorescent aggregates. In unhealthy mitochondria with low MMP, the dye remains in its green fluorescent monomeric form. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol: MMP Assay using JC-1 Dye
Materials:
-
JC-1 fluorescent probe
-
Cell line of interest (e.g., HepG2)
-
Black, clear-bottom 96-well plates
-
FCCP (a known mitochondrial uncoupler, used as a positive control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the benzodioxole compound (at non-cytotoxic concentrations) for a desired time (e.g., 4-24 hours). Include vehicle control and a positive control (FCCP) wells.
-
JC-1 Staining: Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a warm buffer (e.g., PBS) to remove excess dye.
-
Measurement: Add back warm buffer or medium. Immediately measure the fluorescence using a plate reader.
-
Measure green fluorescence (monomers) at Ex/Em ~485/535 nm.
-
Measure red fluorescence (aggregates) at Ex/Em ~550/600 nm.
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in the red/green ratio in treated cells compared to vehicle control cells indicates mitochondrial depolarization.
Target-Specific & Phenotypic Assays
For compounds designed with a specific biological target in mind, or for those that show an interesting phenotype, more specialized assays are required.
Example: Receptor Binding Assays for CNS-Active Compounds
Causality: Many benzodioxole derivatives are known to interact with central nervous system (CNS) receptors, acting as agonists or antagonists. For example, synthetic cannabinoids and some psychedelic drugs contain this scaffold, and their primary psychoactive effects are mediated by binding to receptors like the cannabinoid type 1 (CB1) or serotonin 5-HT2A receptors, respectively. [12][13]Determining a compound's binding affinity (Ki) for its target receptor is fundamental to understanding its potency and selectivity.
Principle of Competitive Binding Assays: This assay measures the affinity of a test compound by quantifying its ability to compete with a labeled ligand (usually radiolabeled or fluorescent) for binding to a specific receptor. [14]A membrane preparation containing the receptor of interest is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. The more potent the test compound, the lower the concentration needed to displace the labeled ligand. The data is used to calculate an IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
General Protocol: Competitive Radioligand Binding Assay
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-CP-55,940 for CB1 receptors), and a range of concentrations of the test benzodioxole compound in a suitable assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The 1,3-benzodioxole scaffold holds immense potential for the development of novel therapeutic agents. However, its inherent chemical properties necessitate a thorough and systematic in vitro evaluation. By employing a tiered approach—starting with foundational cytotoxicity assays, moving to critical safety and mechanistic profiling (CYP inhibition, genotoxicity, mitochondrial health), and culminating in target-specific functional assays—researchers can build a comprehensive biological profile. This strategy allows for the early identification of promising lead candidates while simultaneously flagging compounds with potential liabilities, ultimately saving time and resources in the long and complex journey of drug development.
References
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- National Institutes of Health (NIH). (2020-08-09) Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [URL: https://www.ncbi.nlm.nih.gov/books/NBK562194/]
- U.S. Food & Drug Administration (FDA). (2024-08-02) M12 Drug Interaction Studies. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m12-drug-interaction-studies]
- National Institutes of Health (NIH). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4520334/]
- GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [URL: https://www.gov.uk/government/publications/committee-on-mutagenicity-guidance-and-statements/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals-stage-1]
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- U.S. Food & Drug Administration (FDA). (2024-10-09) ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [URL: https://www.fda.gov/media/182650/download]
- ResearchGate. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. [URL: https://www.researchgate.net/publication/277977759_Receptor_Binding_Affinities_of_Synthetic_Cannabinoids_Determined_by_Non-Isotopic_Receptor_Binding_Assay]
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- Abcam. Introduction to XTT assays for cell-viability assessment. [URL: https://www.abcam.com/protocols/xtt-assay-protocol]
- Creative Biolabs. In Vitro Genotoxicity Study. [URL: https://www.creative-biolabs.com/pre-clinical/in-vitro-genotoxicity-study.htm]
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- An-Najah Staff. (2020-12-09) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. [URL: https://staff.najah.edu/media/sites/default/files/Synthesis%20and%20Biological%20Evaluation%20of%20Benzodioxole%20Derivatives%20as%20Potential%20Anticancer%20and%20Antioxidant%20agents.pdf]
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). [URL: https://enamine.net/admet/in-vitro-assays/dmpk-assays/lc-ms-ms-based-cytochrome-p450-inhibition-assay-panel-of-5-or-7-cyp450]
- National Institutes of Health (NIH). (2023-07-06) Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389332/]
- National Institutes of Health (NIH). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5086389/]
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- YouTube. (2024-10-21) ICH M12 Drug-Drug Interaction Studies Final Guidance. [URL: https://www.youtube.
- Takara Bio. Cell viability and proliferation measurement. [URL: https://www.takarabio.
- ResearchGate. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. [URL: https://www.researchgate.
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- JoVE. (2020-03-18) Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. [URL: https://www.jove.com/t/60927/evaluation-oxidative-stress-biological-samples-using-thiobarbituric]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Reactions with Benzodioxole Boronic Acids
Welcome to the technical support center for the optimization of Suzuki-M iyaura coupling reactions involving benzodioxole (specifically, 3,4-methylenedioxyphenyl) boronic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their coupling reactions with this important class of electron-rich building blocks.
The unique electronic nature of the benzodioxole moiety presents both opportunities and challenges. While its electron-donating character can facilitate the catalytic cycle, it also increases susceptibility to undesired side reactions, most notably protodeboronation. This guide provides in-depth, field-proven insights to navigate these challenges, presented in a practical question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."
Q1: My reaction has stalled, or I'm seeing very low conversion to the desired biaryl product. What are the likely causes and how can I fix it?
A1: Low or no conversion in the Suzuki coupling of benzodioxole boronic acids often points to issues with the catalyst activation, the stability of the boronic acid, or suboptimal reaction parameters.
Immediate Checks & Solutions:
-
Inert Atmosphere & Solvent Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvents have been thoroughly degassed. Oxygen can lead to the formation of palladium oxides and the homocoupling of your boronic acid.
-
Catalyst & Ligand Choice:
-
The Challenge: The electron-rich nature of benzodioxole boronic acid can make the transmetalation step of the Suzuki catalytic cycle sluggish with certain catalyst systems.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[1]
-
Recommended Ligands: Biaryl phosphines such as SPhos and XPhos are excellent starting points. They have demonstrated high reactivity in couplings involving electron-rich substrates.[2] For particularly challenging or sterically hindered couplings, consider advanced ligands like RuPhos or BrettPhos .
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors and can form very stable palladium complexes, making them highly effective for cross-coupling reactions, especially with less reactive aryl chlorides.[3][4] They are a viable alternative to phosphine ligands, particularly if phosphine-related side reactions are suspected.
-
-
-
Base Selection is Crucial:
-
The Challenge: The base plays a critical role in activating the boronic acid for transmetalation.[5] However, an overly strong or highly aqueous base can accelerate the decomposition of your electron-rich benzodioxole boronic acid.
-
The Solution:
-
Initial Screening: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good starting point.[6]
-
Troubleshooting: If you suspect base-mediated decomposition, switch to a milder base like potassium fluoride (KF) , which can be effective, especially under anhydrous conditions.[5] For highly sensitive substrates, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be considered, although they are generally less effective at promoting transmetalation.
-
-
Troubleshooting Flowchart for Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Minimizing side-product formation in the synthesis of benzodioxole derivatives
Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side-product formation and optimize your synthetic routes.
Introduction
The 1,3-benzodioxole moiety is a crucial pharmacophore found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its synthesis, most commonly achieved through the Williamson ether synthesis by reacting a catechol with a dihaloalkane, can be prone to the formation of various side-products that complicate purification and reduce yields.[4][5][6] This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Common Issues and Troubleshooting
This section addresses specific problems encountered during the synthesis of benzodioxole derivatives, offering explanations for their cause and actionable solutions.
Problem 1: Low Yield of the Desired Benzodioxole Product
Symptoms:
-
The final isolated yield of the benzodioxole derivative is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or GC. The reaction time can vary from a few hours to over 24 hours depending on the specific substrates and conditions.[7]
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For reactions with dichloromethane, refluxing at its boiling point (around 40°C) is common, though higher temperatures may be needed with less reactive dihaloalkanes.[7]
-
Reagent Stoichiometry: Verify the molar ratios of the catechol, dihaloalkane, and base. An excess of the dihaloalkane is often used to drive the reaction towards the desired product.
-
-
-
Suboptimal Base: The base used may not be strong enough to fully deprotonate the catechol, or it may not be sufficiently soluble in the reaction medium.
-
Troubleshooting:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[8][9] In some cases, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent might be more effective.
-
Phase-Transfer Catalysis (PTC): For heterogeneous reactions (e.g., solid base in an organic solvent), the use of a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can significantly improve the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase.[10][11][12]
-
-
-
Side-Product Formation: Competing reactions may be consuming the starting materials or the desired product.
-
Troubleshooting: See the detailed sections below on specific side-products.
-
Problem 2: Formation of Polymeric or Tarry Side-Products
Symptoms:
-
The reaction mixture becomes dark and viscous, forming a tar-like substance that is difficult to work with.
-
Purification by column chromatography is challenging due to the presence of insoluble, high-molecular-weight materials.
Causative Mechanism:
Catechols are susceptible to oxidation, especially under basic conditions, which can lead to the formation of quinones. These quinones are highly reactive and can undergo polymerization, resulting in the observed tarry byproducts.[13]
Caption: Oxidation and polymerization of catechol.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[7]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, can help to suppress oxidation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of oxidation and polymerization.
Problem 3: Formation of O-Alkylated Side-Products and Dimeric Ethers
Symptoms:
-
GC-MS or NMR analysis reveals the presence of compounds with a higher molecular weight than the desired benzodioxole, corresponding to the addition of more than one catechol unit.
-
Isolation of a significant fraction of a dimeric ether species.
Causative Mechanism:
This occurs when a second molecule of catechol reacts with the initially formed halo-alkoxy-phenol intermediate before intramolecular cyclization can take place. This is more prevalent at high concentrations of the catechol.[8]
Caption: Competing intra- and intermolecular reactions.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular reaction, thereby minimizing dimer formation.[8]
-
Slow Addition: Adding the catechol or its corresponding salt slowly to the reaction mixture containing the dihaloalkane can help to maintain a low concentration of the catechol nucleophile, further promoting the desired intramolecular reaction.[8][14]
Problem 4: Incomplete Reaction and Presence of Monosubstituted Intermediate
Symptoms:
-
TLC or GC analysis shows a significant amount of a polar intermediate in addition to the starting catechol and the final product.
-
NMR of the crude product shows signals corresponding to the monosubstituted halo-alkoxy-phenol.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The intramolecular cyclization step may be slow under the current conditions.
-
Troubleshooting: Increase the reaction time and/or temperature and monitor the disappearance of the intermediate.
-
-
Poor Leaving Group: If a dihaloalkane with a less reactive halide (e.g., dichloroalkane vs. dibromo- or diiodoalkane) is used, the cyclization may be sluggish.
-
Troubleshooting: Consider using a more reactive dihaloalkane, such as dibromomethane or diiodomethane, which have better leaving groups.[6]
-
-
Steric Hindrance: If the catechol or dihaloalkane is sterically hindered, the intramolecular cyclization may be disfavored.
-
Troubleshooting: This may require more forcing conditions (higher temperature, stronger base) or a different synthetic strategy altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of benzodioxole derivatives from catechol and dihaloalkanes?
A1: Polar aprotic solvents are generally preferred as they can dissolve the catecholate anion and promote SN2 reactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to give good yields.[8][14][15] The use of DMSO is particularly advantageous as it can help to keep the concentration of catechol low, which minimizes the formation of polymeric side-products.[8]
Q2: Can I use dichloromethane instead of the more expensive and less readily available diiodomethane or dibromomethane?
A2: Yes, dichloromethane can be used, and there are established procedures for its use in the methylenation of catechols.[6][7][8][9][16] However, due to the lower reactivity of chlorine as a leaving group compared to bromine or iodine, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times. The use of a high-boiling point solvent like DMSO can facilitate achieving the necessary reaction temperatures.[8]
Q3: My reaction has produced a dark, oily crude product. What is the best way to purify it?
A3: Purification of crude benzodioxole derivatives often involves the following steps:
-
Aqueous Workup: Start with an aqueous workup to remove inorganic salts and water-soluble impurities. Washing with a dilute base solution (e.g., NaOH) can help to remove any unreacted catechol.[9]
-
Distillation: If the desired product is volatile, steam distillation or vacuum distillation can be a very effective method for purification.[8][14][17]
-
Column Chromatography: For non-volatile products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[18] A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for elution.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots if they are not UV-active.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, intermediates, and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is an excellent tool for monitoring the reaction progress.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Benzodioxole using Dichloromethane and DMSO
This protocol is adapted from established literature procedures and is designed to minimize side-product formation.[8][14]
-
Preparation of the Catecholate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve catechol (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Carefully add a strong base, such as sodium hydroxide (2.0-2.2 eq), to the solution. The mixture may warm up.
-
Stir the mixture at room temperature or with gentle heating (e.g., 90°C) for 30-60 minutes to ensure complete formation of the catecholate dianion.[14]
-
-
Reaction with Dichloromethane:
-
In a separate, larger round-bottom flask equipped with a reflux condenser and a dropping funnel, add dichloromethane (an excess, e.g., 5-10 eq) to more DMSO.
-
Heat the dichloromethane/DMSO mixture to reflux.
-
Slowly add the pre-formed catecholate solution from the dropping funnel to the refluxing dichloromethane solution over a period of 1-2 hours.[8][14]
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-24 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Summary Table
| Dihaloalkane | Base | Solvent | Catalyst | Typical Yield Range | Reference |
| CH2I2 | KOH | Methanol | Copper Bronze | ~69% | [6] |
| CH2Cl2 | NaOH | DMSO | None | 50-95% | [8][14] |
| CH2Br2 | K2CO3 | DMF | None | High Yields Reported | [15] |
| CH2Cl2 | NaOH | Water | PTC (CTAB) | ~90% | [9] |
References
- CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents.
-
Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives - ResearchGate. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. Available at: [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. Available at: [Link]
- WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents.
-
Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA | ACS Omega - ACS Publications. Available at: [Link]
-
An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase - ResearchGate. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]
-
Methylenation of catechol with dichloromethane - Sciencemadness Discussion Board. Available at: [Link]
-
1,2 Methylenedioxybenzene synthesis attempt N1. - YouTube. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. Available at: [Link]
-
Synthesis of poly(vinylcatechols) | Request PDF - ResearchGate. Available at: [Link]
-
Methylenation of catechol derivetives (Base cataylized) - Sciencemadness Discussion Board. Available at: [Link]
-
A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry - Griffith Research Online. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC - NIH. Available at: [Link]
-
How do I deal with catechol mess? - ResearchGate. Available at: [Link]
-
Synthesis and impurity profiling of MDMA prepared from commonly available starting materials | Request PDF - ResearchGate. Available at: [Link]
- JP2007224014A - Method for purification of benzotriazole derivative - Google Patents.
-
THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE - Canadian Science Publishing. Available at: [Link]
- US3922285A - Process for the methylenation of catechols - Google Patents.
- US4082774A - Methylenedioxybenzene -- improved method of preparation - Google Patents.
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Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of the Benzodioxole Ring
Welcome to the Technical Support Center for the regioselective functionalization of the 1,3-benzodioxole ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing functional groups onto this important scaffold, a common motif in pharmaceuticals, agrochemicals, and fragrances. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes with higher fidelity and yield.
Introduction: The Challenge of Regioselectivity in the Benzodioxole Ring
The 1,3-benzodioxole ring system is an electron-rich aromatic scaffold due to the electron-donating nature of the two oxygen atoms in the fused dioxole ring. This high electron density activates the aromatic ring towards electrophilic substitution. However, this activation is not uniform across all positions, leading to challenges in controlling the regioselectivity of functionalization. The inherent electronic properties of the ring strongly favor substitution at the 5-position, while functionalization at the 4-position is significantly more challenging. This guide will address the underlying principles of this regioselectivity and provide practical strategies to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of the benzodioxole ring.
Problem 1: Poor or No Conversion in Friedel-Crafts Acylation
Q: I am attempting a Friedel-Crafts acylation on a benzodioxole derivative and observing very low conversion to the desired ketone. What are the likely causes and how can I improve the yield?
A: Low conversion in Friedel-Crafts acylation of benzodioxole can stem from several factors related to both the substrate and the reaction conditions.
Causality Behind the Issue:
-
Deactivated Aromatic Ring: While the unsubstituted benzodioxole ring is activated, if your starting material already possesses an electron-withdrawing group (e.g., a nitro or another acyl group), the ring may be too deactivated for the reaction to proceed efficiently under standard conditions.[1]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Insufficient Catalyst: The product of the acylation, an aryl ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, often necessitating the use of stoichiometric or even excess amounts of the catalyst.
-
Suboptimal Temperature: While some acylations proceed at room temperature, others require heating to overcome the activation energy. However, excessive heat can lead to decomposition of the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.
Step-by-Step Protocol for Improving Yield:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, 1,2-dichloroethane) over a suitable drying agent like CaH₂. Dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator. Use a fresh, unopened bottle of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
-
Optimize Catalyst Stoichiometry: Start with at least 1.1 equivalents of the Lewis acid. If low conversion persists, incrementally increase the amount to 1.5 or even 2.0 equivalents.
-
Temperature Screening: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction is observed (monitored by TLC or LC-MS), gradually increase the temperature to reflux.
-
Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. Ensure the purity of your acylating agent.
Problem 2: Exclusive Formation of the 5-Substituted Isomer in Electrophilic Aromatic Substitution
Q: I need to synthesize the 4-substituted benzodioxole derivative, but my electrophilic substitution reaction (e.g., nitration, halogenation) only yields the 5-substituted product. How can I achieve functionalization at the 4-position?
A: This is a classic regioselectivity challenge with the benzodioxole ring. Standard electrophilic aromatic substitution (EAS) is electronically directed to the 5-position. To access the 4-position, you will need to employ alternative strategies that override the inherent electronic preference of the ring.
Causality Behind the Issue:
The oxygen atoms of the dioxole ring donate electron density into the aromatic system through resonance. This donation preferentially increases the electron density at the carbon atoms ortho and para to the ether-like oxygens. In the case of 1,3-benzodioxole, the 5-position is para to one oxygen and ortho to the other, making it the most electron-rich and thus the most nucleophilic position.[2] The carbocation intermediate formed upon electrophilic attack at the 5-position is also better stabilized by resonance.
Strategies for 4-Position Functionalization:
-
Directed Ortho-Metalation (DoM): This is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the position ortho to the DMG.[3]
-
Modern C-H Functionalization: Palladium-catalyzed C-H activation/arylation reactions have been developed to selectively functionalize the 4-position of the benzodioxole ring.[4]
Illustrative Workflow for 4-Position Functionalization:
Caption: Strategies for achieving functionalization at the 4-position of the benzodioxole ring.
Detailed Protocol for Directed Ortho-Metalation:
This protocol is a general guideline and may require optimization for your specific substrate and electrophile.
-
Substrate Preparation: If your benzodioxole does not have a suitable DMG, you will need to install one. For example, bromination at the 5-position followed by lithium-halogen exchange can be used to generate a lithiated species that can then be functionalized. Alternatively, a group can be introduced at the 5-position that can direct metalation to the 4-position.
-
Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve your benzodioxole substrate in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sec-butyllithium (typically 1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the lithiation if possible (e.g., by quenching aliquots with D₂O and analyzing by ¹H NMR).
-
-
Electrophilic Quench:
-
Slowly add a solution of your desired electrophile (e.g., an aldehyde, ketone, alkyl halide, CO₂) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 5-position of 1,3-benzodioxole so much more reactive towards electrophiles than the 4-position?
A1: The enhanced reactivity of the 5-position is a result of the combined electronic effects of the two oxygen atoms in the dioxole ring.[2] Both oxygens donate electron density to the aromatic ring via resonance. The 5-position is para to one oxygen and ortho to the other, making it the point of highest electron density and therefore the most nucleophilic site. The carbocation intermediate (the sigma complex) formed upon attack at the 5-position is also more stabilized by resonance compared to the intermediate formed by attack at the 4-position.
Q2: I am performing a Vilsmeier-Haack reaction on a benzodioxole derivative and getting a low yield of the aldehyde. What can I do?
A2: The Vilsmeier-Haack reaction involves a relatively weak electrophile (the Vilsmeier reagent).[5] For electron-rich systems like benzodioxole, the reaction should generally proceed well. If you are experiencing low yields, consider the following:
-
Purity of Reagents: Ensure your dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh.
-
Reaction Temperature: While the formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation may require heating.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a crucial step. Ensure proper quenching with water or a mild base.
-
Substrate Deactivation: If your benzodioxole derivative has even a mild electron-withdrawing group, it can significantly slow down the reaction.
Q3: How can I distinguish between the 4- and 5-substituted isomers of a functionalized benzodioxole?
A3: ¹H NMR spectroscopy is the most powerful tool for distinguishing between these regioisomers. The coupling patterns of the aromatic protons are distinct for each isomer.
-
5-Substituted Isomer: You will typically observe three aromatic protons. The proton at the 4-position will be a doublet, the proton at the 6-position will be a doublet of doublets, and the proton at the 7-position will be a doublet. The coupling constants will be characteristic of ortho and meta coupling.
-
4-Substituted Isomer: You will also observe three aromatic protons, but with a different coupling pattern. The protons at the 5-, 6-, and 7-positions will likely appear as a more complex multiplet.
-
Symmetry: In some cases, the symmetry of the molecule can simplify the spectrum. For example, a 5-substituted benzodioxole will have a different plane of symmetry than a 4-substituted one, which can be reflected in the number of unique signals in both ¹H and ¹³C NMR spectra.[6][7]
Q4: Are there any common side reactions to be aware of when performing lithiation on benzodioxole?
A4: Yes, besides the desired ortho-lithiation, other reactions can occur:
-
Benzylic Lithiation: If your benzodioxole has an alkyl substituent, deprotonation at the benzylic position can compete with deprotonation of the aromatic ring.[8]
-
Reaction with the Dioxole Ring: While generally stable, under harsh conditions or with certain substrates, the organolithium reagent could potentially react with the dioxole ring itself, leading to ring-opening or other undesired transformations.
-
Anionic Fries Rearrangement: If you are using a directing group that is an ester or a carbamate, it is possible for the lithiated intermediate to undergo an anionic Fries rearrangement, especially upon warming.[8]
Data Summary Table: Regioselectivity in Benzodioxole Functionalization
| Reaction Type | Reagents/Catalyst | Typical Major Regioisomer | Typical Minor Regioisomer | Key Considerations |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-acyl | 4-acyl (often trace) | Requires anhydrous conditions and often stoichiometric catalyst. Ring deactivation can inhibit the reaction.[9] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-formyl | 4-formyl (often trace) | A mild method for formylation of electron-rich rings.[5] |
| Nitration | HNO₃, H₂SO₄ | 5-nitro | 4-nitro | Can be aggressive; careful temperature control is necessary. |
| Halogenation | Br₂, FeBr₃ or NBS | 5-halo | 4-halo | NBS can be a milder alternative to Br₂. |
| Directed Ortho-Metalation | DMG + n-BuLi, then E⁺ | Ortho to DMG | - | The choice of DMG and reaction conditions are crucial for regioselectivity.[3] |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst | 4-aryl | 5-aryl | Offers a modern and often highly regioselective route to 4-substituted products.[4] |
References
-
Brian N. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Rokade, B. V., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]
-
Pawlicki, M., & Latos-Grażyński, L. (2017). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. [Link]
-
Al-Soud, Y. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]
-
Wang, C., et al. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Chen, J., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Daugulis, O., et al. (2012). Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates. PubMed. [Link]
-
de Souza, M. V. N., et al. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]
-
Rokade, B. V., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. [Link]
-
Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. (2020). YouTube. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
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ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon. Retrieved from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Smith, A. D., et al. (2022). Benzo[5][10][11]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [Link]
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FINAL Vilsmeier Hacck Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
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Eriksson, T., et al. (2024). Elucidating Chemical and Electrochemical Side-Reaction Mechanisms in Li-ion Batteries. [Link]
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Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC. [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). News-Medical.net. [Link]
-
Uno, M., et al. (2023). Elucidation of Side Reactions in Lithium-ion Batteries with Electrolyte Decomposition Products via Overdischarge for Li[Li1/3Ti5/3]O4/Li[Li0.1Al0.1Mn1.8]O4 Cells with an Imbalanced State-of-Charge. ResearchGate. [Link]
-
Wang, D., et al. (2017). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important building block for library synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure your success.
The synthesis of biaryl compounds, such as 4-(Benzo[d]dioxol-5-yl)benzoic acid, is a cornerstone of modern medicinal chemistry.[1] These structures are prevalent in numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating the crucial C-C bond between two aromatic rings.[1][2] This guide will focus on troubleshooting and optimizing this key reaction for large-scale production.
Troubleshooting Guide: Navigating the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] While robust, scaling up can present challenges. This section addresses specific issues you may encounter.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the problem:
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Integrity: Benzo[d]dioxol-5-ylboronic acid can be susceptible to degradation, especially if not stored properly. Ensure it is a free-flowing powder and consider running a small-scale test reaction with a fresh batch.
-
Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > Cl.[3] For large-scale synthesis, aryl bromides often provide a good balance of reactivity and cost. Ensure your 4-bromobenzoic acid is of high purity.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, a slight excess (1.1-1.2 equivalents) of the boronic acid is often used to drive the reaction to completion.
-
-
Catalyst and Ligand System:
-
Catalyst Choice: A variety of palladium catalysts can be used.[4] For electron-rich substrates, ligands like those developed by the Buchwald group can be effective.[5] Pd(PPh₃)₄ is a common choice, but for scale-up, more robust and air-stable pre-catalysts are often preferred.
-
Catalyst Loading: While lower catalyst loading is desirable for large-scale synthesis, insufficient catalyst can lead to incomplete conversion. A typical starting point is 1-2 mol%, which can be optimized downwards once the reaction is robust.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for ensuring all reagents remain in solution.[6] A mixture of an organic solvent (like toluene or dioxane) and an aqueous base is common. For scaling up, consider the safety and environmental impact of your chosen solvent.
-
Base: The base plays a crucial role in the transmetalation step.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C). Insufficient temperature can lead to slow or incomplete reactions. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through homocoupling of the boronic acid.[7] Thoroughly degassing the reaction mixture by sparging with an inert gas (nitrogen or argon) is essential, especially for large-scale reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions encountered during the synthesis and purification of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Q1: How do I effectively remove the palladium catalyst and other impurities during workup and purification on a large scale?
A1: Removing palladium residues is a critical step, especially for pharmaceutical applications. Here are several strategies for large-scale purification:
-
Aqueous Workup and Extraction:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or N-acetylcysteine to sequester the palladium.
-
Perform subsequent washes with brine to remove water-soluble impurities.
-
-
Acid-Base Extraction for Carboxylic Acid Purification:
-
Since the product is a carboxylic acid, it can be separated from neutral organic impurities through an acid-base extraction.[8]
-
Extract the organic layer with an aqueous base (e.g., NaOH or K₂CO₃) to form the water-soluble carboxylate salt.[8][9]
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[8][9]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[10]
-
-
Recrystallization:
-
For achieving high purity, recrystallization is a powerful technique.[9] Suitable solvent systems include ethanol/water, acetic acid/water, or toluene. The choice of solvent will depend on the solubility profile of your product and impurities.
-
-
Activated Carbon Treatment:
-
Treating a solution of the crude product with activated carbon can help remove colored impurities and residual palladium.
-
Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of 5,5'-bi(benzo[d]dioxole). This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling catalyzed by the palladium(II) species.[7]
Here's how to minimize homocoupling:
-
Rigorous Degassing: As mentioned earlier, meticulous degassing of the reaction mixture is paramount. This can be achieved by bubbling an inert gas through the solvent and reaction mixture for an extended period before adding the catalyst. For larger scale reactions, a vacuum/inert gas backfill cycle is highly effective.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require an in-situ reduction step that can be sensitive to reaction conditions.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the homocoupling reaction.
Q3: Can I use a different coupling partner instead of a boronic acid?
A3: Yes, several alternatives to boronic acids can be used in Suzuki-Miyaura type couplings. One common alternative is the use of organotrifluoroborates (e.g., potassium benzo[d]dioxol-5-yl)trifluoroborate). These reagents are often crystalline, air-stable solids that are easy to handle and can sometimes offer advantages in terms of reactivity and reduced protodeboronation (a side reaction where the boronic acid is replaced by a hydrogen atom).[3]
Another emerging alternative is the use of carboxylic acids directly in a decarbonylative cross-coupling reaction.[11][12] This approach is attractive as carboxylic acids are often more readily available and less expensive than the corresponding boronic acids.[2][12]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromobenzoic acid | 201.02 | 50.0 g | 0.249 | 1.0 |
| Benzo[d]dioxol-5-ylboronic acid | 165.95 | 45.5 g | 0.274 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 2.88 g | 0.00249 | 0.01 |
| K₂CO₃ | 138.21 | 103.2 g | 0.747 | 3.0 |
| Toluene | - | 500 mL | - | - |
| Water | - | 250 mL | - | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (50.0 g, 0.249 mol), benzo[d]dioxol-5-ylboronic acid (45.5 g, 0.274 mol), and potassium carbonate (103.2 g, 0.747 mol).
-
Solvent Addition and Degassing: Add toluene (500 mL) and water (250 mL) to the flask. Vigorously stir the mixture and degas by bubbling nitrogen through the solution for at least 30 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (2.88 g, 1 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers.
-
Extract the combined organic layers with 1 M NaOH (3 x 150 mL).
-
-
Purification:
-
Combine the aqueous basic extracts and wash with toluene (100 mL) to remove any non-acidic impurities.
-
Slowly acidify the aqueous layer to pH ~2 with concentrated HCl while stirring in an ice bath.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 100 mL), and then with a small amount of cold toluene.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workup and Purification Workflow
Caption: A typical workflow for the workup and purification of a carboxylic acid product.
References
- Zhao, S., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
-
Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[3][11] DIOXOLANE. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(Benzo[d][3][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
- Sharma, P., et al. (2004). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐(benzo[d][3][11] dioxol‐5‐yl)‐4H‐chromen‐4‐one 5. Retrieved from [Link]
- Goossen, L. J., et al. (2008). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters.
-
MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][3][11]oxathiin-4-ones and 4H-Benzo[d][3][11]dioxin-4-ones. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Reddit. (2024, July 25). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). perbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
-
YouTube. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
YouTube. (2021, May 11). Benzoic Acid Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5).
-
Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions Involving Benzodioxole Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions that involve benzodioxole substrates. The unique electronic properties of the benzodioxole moiety can present specific challenges, and this resource aims to provide both practical solutions and the underlying scientific reasoning to overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting a Suzuki-Miyaura coupling between a bromo-benzodioxole and an arylboronic acid. My catalyst loading is 2 mol% Pd(PPh₃)₄, but I am seeing very little product formation even after extended reaction times. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in cross-coupling reactions with electron-rich substrates like benzodioxoles often points to issues with catalyst activation, stability, or the inherent reactivity of the starting materials. Here’s a systematic approach to troubleshooting this issue:
Probable Causes & Solutions:
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich benzodioxole ring is less electrophilic, making the initial oxidative addition step of the catalytic cycle sluggish.[1] Triphenylphosphine (PPh₃) may not be electron-donating enough to promote this difficult step.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to accelerate oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2] These ligands promote the formation of the active monoligated palladium(0) species.[3]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to the oxidation of the phosphine ligand and the palladium center, rendering the catalyst inactive.[4]
-
Solution: Ensure rigorous degassing of your solvent and reaction vessel. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.
-
-
Issues with the Boronic Acid: Boronic acids can undergo homocoupling or protodeborylation, especially at elevated temperatures or in the presence of water and base.[5] This depletes your nucleophile and can lead to side products.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using a milder base, such as K₃PO₄ or Cs₂CO₃, which can sometimes suppress side reactions.
-
If protodeborylation is suspected, you can switch to a more stable boronic ester, such as a pinacol boronate (Bpin).
-
-
-
Sub-optimal Catalyst Precursor: While Pd(PPh₃)₄ is a Pd(0) source, its dissociation to the active catalytic species can be slow. Modern palladium precatalysts are often more efficient at generating the active LPd(0) species.
Experimental Protocol: Ligand Screening for Improved Conversion
-
Set up several small-scale reactions in parallel under an inert atmosphere.
-
To each vial, add your bromo-benzodioxole (1 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., K₃PO₄, 2 equiv.).
-
In separate vials, add your palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2.2 mol%) to each.
-
Add degassed solvent (e.g., dioxane/water 10:1) to each vial.
-
Heat all reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the conversion rates to identify the optimal ligand for your specific substrate combination.
Problem 2: Significant Homocoupling of the Benzodioxole Substrate
Question: I'm performing a Heck reaction with an iodo-benzodioxole and an acrylate. I am observing a significant amount of the benzodioxole dimer as a byproduct. How can I minimize this?
Answer:
Homocoupling is a common side reaction in many cross-coupling protocols. In the context of your Heck reaction, the formation of a benzodioxole dimer suggests a competing reaction pathway is consuming your starting material.
Probable Causes & Solutions:
-
Presence of Pd(II) Species before Catalytic Turnover: If Pd(II) species are present in the reaction mixture before the catalytic cycle is fully established, they can catalyze the homocoupling of your starting material.[4] This is particularly problematic if your Pd(0) source is not efficiently generated or is re-oxidized.
-
Solution: As mentioned previously, ensure thorough degassing. Using a well-defined Pd(0) precatalyst can also mitigate this issue.
-
-
High Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions like homocoupling, especially if the rate-limiting step of the desired cross-coupling is slow.
-
Solution: Try decreasing the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or even 0.5 mol%). A more active catalyst system with a lower loading is often more efficient.
-
-
Reaction Conditions Favoring Dimerization: Certain solvent and base combinations can promote homocoupling.
-
Solution: Screen different solvents and bases. For Heck reactions, polar aprotic solvents like DMF or DMAc are common. The choice of base can also be critical; organic bases like triethylamine (NEt₃) are often used in Heck reactions.
-
Problem 3: Reaction Stalls at Partial Conversion
Question: My Buchwald-Hartwig amination between a chloro-benzodioxole and a primary amine proceeds to about 50% conversion and then stops. Increasing the reaction time does not improve the yield. What could be causing this stalling?
Answer:
Reaction stalling is a frustrating issue that often points to catalyst deactivation or product inhibition.
Probable Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be due to thermal instability or reaction with components of the mixture.[9] The benzodioxole moiety itself, being a good Lewis base, could potentially coordinate to the palladium center and inhibit catalysis.
-
Solution:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Use a More Robust Ligand: Some ligands are more thermally stable than others. Again, screening ligands is a good strategy.
-
Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help push it to completion.
-
-
-
Product Inhibition: The coupled product, which may be a good ligand for palladium, can bind to the catalyst and prevent it from re-entering the catalytic cycle.[10]
-
Solution: This can be a challenging problem to solve directly. Sometimes, changing the ligand can alter the binding affinity of the product for the catalyst. Using a higher catalyst loading from the start might also help, as a portion of the catalyst will remain active even if some is sequestered by the product.
-
-
Base Decomposition or Insufficiency: The base can be consumed by side reactions or may not be strong enough to effect the necessary deprotonation step efficiently throughout the reaction.
-
Solution: Ensure you are using a sufficient excess of a strong, non-nucleophilic base like NaOtBu or LHMDS for Buchwald-Hartwig aminations.
-
Troubleshooting Workflow for Stalled Reactions
Caption: A workflow for troubleshooting stalled cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with a benzodioxole substrate?
A1: A good starting point for most palladium-catalyzed cross-coupling reactions is 1-2 mol% of the palladium source and a 1.1-1.2 molar ratio of ligand to palladium (for monodentate ligands). For challenging couplings, such as those involving aryl chlorides, you might need to increase the loading to 3-5 mol%. However, the goal of optimization is often to reduce the catalyst loading as much as possible while maintaining a good yield and reaction rate.[11]
Q2: How does the electron-donating nature of the benzodioxole ring affect the choice of catalyst and reaction conditions?
A2: The two oxygen atoms of the benzodioxole ring donate electron density into the aromatic system. This has two main consequences for cross-coupling reactions:
-
Slower Oxidative Addition: The carbon-halide bond becomes stronger and less electrophilic, making the oxidative addition of the Pd(0) catalyst more difficult.[1] This necessitates the use of more electron-rich and bulky ligands (like Buchwald-type ligands) to promote this step.[3]
-
Potential for Catalyst Inhibition: The oxygen atoms can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition. This is another reason why sterically bulky ligands are often beneficial, as they can help to prevent this unproductive binding.
Q3: When should I consider using a nickel catalyst instead of palladium for my benzodioxole cross-coupling?
A3: Nickel catalysts can be a powerful alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides or for reactions that are sluggish with palladium.[12] Nickel catalysis often operates through different mechanisms and can be more cost-effective. Consider screening nickel catalysts if you are facing persistent challenges with a palladium-based system, particularly for Suzuki-Miyaura or Buchwald-Hartwig type reactions.
Q4: How can I monitor the progress of my reaction to better optimize catalyst loading?
A4: Effective reaction monitoring is crucial for optimization. Instead of waiting until the end of the reaction, taking aliquots at regular intervals can provide valuable kinetic information. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion to product and can help identify byproducts.[13][14]
By plotting conversion versus time for different catalyst loadings, you can determine the minimum amount of catalyst required to achieve the desired reaction rate and yield.
Q5: What is the general catalytic cycle for a Suzuki-Miyaura reaction?
A5: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst Loading Optimization Summary Table
| Parameter | Low Loading (0.1-0.5 mol%) | Standard Loading (1-2 mol%) | High Loading (3-5 mol%) |
| When to Use | Highly active substrates, well-optimized reactions, process chemistry. | Initial screening, moderately reactive substrates. | Unreactive substrates (e.g., aryl chlorides), sterically hindered couplings, known catalyst deactivation. |
| Advantages | Cost-effective, lower residual metal in the product, potentially fewer side reactions. | Good balance of reactivity and cost for many systems. | Can overcome high activation barriers and drive sluggish reactions to completion. |
| Disadvantages | May result in slow or incomplete reactions for challenging substrates. | May not be sufficient for very unreactive starting materials. | Higher cost, increased risk of side reactions, more residual metal to remove during purification. |
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Valente, C., et al. (2012). The Development of a General Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Aryl-Substituted Furans. The Journal of Organic Chemistry, 77(6), 2775-2788. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Shaughnessy, K. H. (2015). The Buchwald-Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 161-213). Wiley-VCH. [Link]
-
Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
-
Campos, K. R., et al. (2006). A General Method for the Suzuki-Miyaura Cross-Coupling of Hindered Aryl and Heteroaryl Chlorides: The Utility of a New Family of Monophosphine Ligands. The Journal of Organic Chemistry, 71(25), 9335-9343. [Link]
-
Viciu, M. S., et al. (2004). A General Method for the Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Organic Letters, 6(14), 2269-2272. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A General Method for the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Chemical Science, 4(3), 916-920. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 127-147). Wiley. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449-7476. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Eberhard, M. R. (2004). On-line monitoring of Heck reactions by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 39(8), 888-895. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(18), 3180-3203. [Link]
-
Schoenebeck, F., & Hartwig, J. F. (2010). The Role of Catalyst Decomposition in the Depletion of Catalytic Activity for the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 132(22), 7582–7583. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Chemspeed Technologies. (n.d.). Automated Suzuki Coupling Reaction Screening. Retrieved from [Link]
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]
-
National Institutes of Health. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2015). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Retrieved from [Link]
-
ResearchGate. (2025). Defining the optimal inductive and steric requirements for a cross-coupling catalyst using the energetic span model. Retrieved from [Link]
-
National Institutes of Health. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]
-
ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
MDPI. (2025). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Retrieved from [Link]
-
PubMed. (2010). The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Retrieved from [Link]
Sources
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- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Refinement of work-up procedures for isolating pure 4-(Benzo[d]dioxol-5-yl)benzoic acid
Technical Support Center: Isolating Pure 4-(Benzo[d]dioxol-5-yl)benzoic acid
Welcome to the technical support guide for the refinement of work-up procedures for isolating pure 4-(Benzo[d]dioxol-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you achieve high purity and yield.
I. Introduction to 4-(Benzo[d]dioxol-5-yl)benzoic acid
4-(Benzo[d]dioxol-5-yl)benzoic acid is a biphenyl carboxylic acid derivative. The benzodioxole moiety is a key structural feature in various pharmacologically active molecules and natural products. The purity of this compound is critical for its use in subsequent synthetic steps and biological assays. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron species.[2]
While the Suzuki-Miyaura coupling is robust, the work-up and purification stages are often where challenges arise, leading to suboptimal purity or yield. This guide will walk you through troubleshooting these critical steps.
II. Troubleshooting and FAQs: Post-Suzuki Coupling Work-up
This section addresses specific issues that may arise after the initial Suzuki-Miyaura coupling reaction.
Q1: My crude product is a persistent emulsion after the initial aqueous work-up. How can I break it?
A1: Emulsion formation is a common issue, often caused by the presence of polar byproducts, residual palladium catalyst, and the basic conditions of the reaction.
-
Causality: The basic medium used to activate the boronic acid can lead to the formation of salts that act as surfactants.[1] Finely divided palladium black can also stabilize emulsions.
-
Troubleshooting Steps:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration through Celite®: If palladium black is suspected, filter the entire biphasic mixture through a pad of Celite®. This will remove the solid catalyst particles that can stabilize the emulsion.[3]
-
Solvent Modification: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate or dichloromethane, to alter the phase dynamics.
-
Q2: After acidification to precipitate my product, I get an oily substance instead of a solid. What should I do?
A2: Oiling out during precipitation indicates that the melting point of the impure product is below the temperature of the solution, or that the concentration of impurities is high enough to significantly depress the melting point.
-
Causality: The presence of unreacted starting materials or side-products like homocoupled biphenyls can act as a eutectic mixture, lowering the overall melting point.
-
Troubleshooting Steps:
-
Controlled Cooling: Ensure the acidification is done in an ice bath to keep the temperature low. Slow cooling with gentle stirring can encourage crystallization over oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solvent Seeding: If you have a small amount of pure, solid 4-(Benzo[d]dioxol-5-yl)benzoic acid, add a "seed crystal" to the cooled, acidified mixture to induce crystallization.
-
Solvent Extraction: If oiling out is persistent, extract the oily product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure to obtain a solid or semi-solid that can then be subjected to further purification.[3]
-
Q3: My final product has a low melting point and a broad melting range. What are the likely impurities?
A3: A low and broad melting point is a classic indicator of impurities. In the context of a Suzuki-Miyaura reaction, several byproducts are common.
-
Potential Impurities:
-
Unreacted Starting Materials: 4-bromobenzoic acid or benzo[d]dioxol-5-ylboronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-bromobenzoic acid molecules) or 5,5'-bibenzo[d]dioxole (from the coupling of two boronic acid molecules).
-
Protodeboronation Product: Benzo[d]dioxole (from the replacement of the boronic acid group with a hydrogen atom).
-
Residual Palladium Catalyst: Can discolor the product.
-
Boric Acid and Boronate Salts: Water-soluble byproducts from the boronic acid.[4]
-
-
Identification and Removal:
-
TLC Analysis: Use thin-layer chromatography to visualize the number of components. A suitable mobile phase could be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying specific impurities by comparing the spectra to known standards.
-
Purification Strategy: Based on the identified impurities, choose an appropriate purification method as detailed in the following sections.
-
III. Refinement of Purification Procedures
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[5] 4-(Benzo[d]dioxol-5-yl)benzoic acid, like benzoic acid itself, has poor solubility in cold water but significantly higher solubility in hot water, making water a potential recrystallization solvent.[5][6] However, due to the biphenyl structure, organic solvents or solvent mixtures are often more effective.
FAQ: Recrystallization
Q1: What is the best solvent system for the recrystallization of 4-(Benzo[d]dioxol-5-yl)benzoic acid?
A1: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.
-
Recommended Solvents:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Acetic Acid/Water: Similar to the ethanol/water system, acetic acid can be a good solvent for carboxylic acids.
-
Toluene: Toluene can be effective for recrystallizing aromatic compounds.
-
Table 1: Solubility of Benzoic Acid in Various Solvents (as a proxy for 4-(Benzo[d]dioxol-5-yl)benzoic acid)
| Solvent | Solubility at 25°C (g/L) | Solubility at 100°C (g/L) |
| Water | 3.44 | 56.31[7] |
| Ethanol | High | Very High |
| Acetone | High | Very High |
| Benzene | Soluble | Very Soluble |
Data for benzoic acid is used to illustrate general solubility principles.
Step-by-Step Recrystallization Protocol (Ethanol/Water)
-
Place the crude 4-(Benzo[d]dioxol-5-yl)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution on a hot plate.
-
Gradually add hot water to the boiling solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.[8]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualization of Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-(Benzo[d]dioxol-5-yl)benzoic acid.
B. Column Chromatography
If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step. For carboxylic acids, special considerations are necessary to prevent streaking on the silica gel column.
FAQ: Column Chromatography
Q1: My product is streaking badly on the silica gel column. How can I improve the separation?
A1: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase, leading to strong adsorption and slow, uneven elution.
-
Causality: The interaction between the carboxylic acid group and the silanol groups (Si-OH) on the silica surface can lead to a non-ideal equilibrium, causing the compound to "streak" down the column rather than moving as a tight band.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[9] This suppresses the deprotonation of the carboxylic acid product, reducing its interaction with the silica gel and resulting in a sharper elution band.
-
Solvent System Selection: A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane. The polarity can be increased as needed to elute the product.
-
Reverse-Phase Chromatography: If normal-phase chromatography is still problematic, consider using a C18 reverse-phase column.[10] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a small amount of formic acid for MS compatibility.[11]
-
Step-by-Step Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate + 0.5% acetic acid).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Chromatography Logic
Caption: Logic for overcoming streaking in column chromatography.
IV. Purity Assessment
After purification, it is essential to confirm the purity and identity of the 4-(Benzo[d]dioxol-5-yl)benzoic acid.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of benzoic acid is 122°C.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the aromatic protons of both rings and the carboxylic acid proton. The integration should match the expected number of protons for each signal.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid typically appears around 167-172 ppm.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single sharp peak indicates a pure compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with formic acid is a common method.[11]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Benzoic acid. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(Benzo[d][1][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
-
Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][6] DIOXOLANE. Retrieved from
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Homesunshine Pharma. (n.d.). 1-(2,2-Difluoro-benzo[1][6]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐(benzo[d][1][6] dioxol‐5‐yl)‐4H‐chromen‐4‐one 5. Retrieved from [Link]
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SIELC. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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Creighton University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][6]oxathiin-4-ones and 4H-Benzo[d][1][6]dioxin-4-ones. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2024). (E)-1-(Benzo[d][1][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids? Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]
-
Reddit. (2023). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to X-ray Crystallographic Analysis for the Structural Confirmation of Novel Benzodioxole Compounds
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's three-dimensional structure is a cornerstone of innovation. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of novel benzodioxole derivatives, a class of compounds with significant therapeutic potential.[1][2][3][4][5] We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to ensure a robust and reliable structural confirmation.
The Imperative of Structural Verification in Drug Discovery
The precise arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological targets. For novel benzodioxole compounds, which are explored for their potential as cytotoxic agents and cyclooxygenase (COX) inhibitors, an accurate structural model is paramount for understanding structure-activity relationships (SAR) and optimizing lead compounds.[1] While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SXRD) is widely regarded as the "gold standard" for its ability to provide a definitive and high-resolution three-dimensional structure of crystalline solids.[6]
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a multi-faceted approach utilizing various spectroscopic techniques provides a more complete picture of a novel compound.
| Technique | Information Provided | Strengths | Limitations | Application to Benzodioxole Derivatives |
| Single-Crystal X-ray Diffraction (SXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[6][7] | Unambiguous and high-resolution structural determination.[6][8] | Requires a suitable single crystal, which can be challenging to obtain.[9][10] | Provides definitive confirmation of the benzodioxole core, substituent positions, and absolute configuration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[11][12] | Powerful for structure elucidation in solution, does not require crystallization.[13][14] | Provides indirect structural information that requires interpretation; can be ambiguous for complex molecules.[13] | Essential for confirming the presence of the characteristic O-CH₂-O protons and the overall molecular framework in solution.[1][15] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity. | Confirms the molecular formula of the synthesized benzodioxole derivatives. |
Expert Insight: While NMR and MS are indispensable for initial characterization and confirmation of the molecular formula and basic connectivity, they often cannot resolve ambiguities in stereochemistry or the precise spatial arrangement of atoms in complex molecules. X-ray crystallography provides the definitive answer, resolving any lingering structural questions.
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Understanding the rationale behind each step is crucial for success.
Diagram: The Single-Crystal X-ray Diffraction Workflow
Caption: The workflow of single-crystal X-ray diffraction analysis.
Step 1: The Art and Science of Crystal Growth
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[9] For novel benzodioxole compounds, which are often synthesized as powders, this step requires careful experimentation.
Common Crystallization Techniques for Organic Molecules:
-
Slow Evaporation: This is the most common and straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[10]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Temperature Gradient: For thermally stable compounds, slowly cooling a saturated solution can induce crystallization.[10]
Experimental Protocol: Slow Evaporation for a Novel Benzodioxole Derivative
-
Solvent Screening: Dissolve a small amount of the benzodioxole compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Causality: The goal is to achieve a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a single crystal lattice rather than rapid precipitation into a powder. The choice of solvent is critical as it influences the crystal packing and morphology.
Step 2-4: From Crystal to Diffraction Pattern
Once a suitable crystal (typically 0.1-0.5 mm in size with well-defined faces) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.[10][16] A modern diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[16]
The crystal is then subjected to an intense beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the ordered arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots.[17] This pattern is recorded by the detector as the crystal is rotated.[17]
Step 5-7: Deciphering the Data - Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. This involves several computational steps:
-
Integration: Determining the intensity of each diffraction spot.[18]
-
Scaling and Merging: Placing all the intensity data on a common scale and merging symmetry-related reflections.[18]
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For small molecules like benzodioxole derivatives, direct methods are typically successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes the atomic positions, and thermal parameters.
Step 8-9: Validation and Dissemination
The final refined structure must be validated to ensure its quality and accuracy. Key metrics for this include:
| Validation Metric | Description | Acceptable Value for a Good Structure |
| Resolution | A measure of the level of detail in the electron density map. Lower values indicate higher resolution.[19] | < 1.0 Å is considered high resolution. |
| R-factor (R₁) | A measure of the agreement between the calculated and observed structure factor amplitudes. | < 0.05 (5%) for high-quality data. |
| R-free | Similar to R₁, but calculated for a small subset of reflections that were not used in the refinement. It is a crucial indicator for overfitting.[20] | Should be close to the R₁ value, typically slightly higher. A rule of thumb is R-free should be approximately the resolution in angstroms divided by 10.[13] |
| Goodness-of-Fit (Goof) | Should be close to 1 for a good model. | ~1.0 |
Once validated, the structural information is typically saved in a standard format called a Crystallographic Information File (CIF).[21][22][23][24][25] It is best practice to deposit this CIF file into a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[26][27][28][29]
Alternative Approaches for "Difficult-to-Crystallize" Compounds
For some novel benzodioxole derivatives, obtaining single crystals suitable for X-ray diffraction can be exceptionally challenging. In such cases, alternative and emerging techniques can be considered:
-
Powder X-ray Diffraction (PXRD): While providing less detailed information than SXRD, PXRD can be used to analyze microcrystalline powders to determine the unit cell parameters and potentially solve the structure if the material is of high quality.[30]
-
Crystalline Sponge Method: This innovative technique involves soaking the non-crystalline compound into a pre-formed porous host crystal. The host crystal then acts as a scaffold, ordering the guest molecules and allowing for their structure to be determined by X-ray diffraction.[31]
-
Cryo-Electron Microscopy (Cryo-EM): While predominantly used for large biological macromolecules, recent advances are making it increasingly applicable to smaller molecules, especially for those that resist crystallization.[32][33]
Conclusion: The Unparalleled Value of X-ray Crystallography
For the unambiguous structural confirmation of novel benzodioxole compounds, single-crystal X-ray crystallography remains the most powerful and authoritative technique.[34] It provides a level of detail and certainty that is unmatched by other methods, offering a precise three-dimensional roadmap for understanding molecular properties and guiding further drug development efforts. By combining a systematic approach to crystallization with a thorough understanding of the crystallographic workflow and data validation, researchers can confidently establish the structures of their novel compounds, paving the way for new therapeutic discoveries.
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Crystallographic Structure Elucidation - IMSERC - Northwestern University. (URL: [Link])
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A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (URL: [Link])
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - MDPI. (URL: [Link])
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Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC - NIH. (URL: [Link])
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(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (URL: [Link])
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (URL: [Link])
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (URL: [Link])
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. (URL: [Link])
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (URL: [Link])
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[Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed. (URL: [Link])
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For X-ray crystallography structures | Analysing and evaluating macromolecular models. (URL: [Link])
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A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic Acid
For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The biaryl compound 4-(Benzo[d]dioxol-5-yl)benzoic acid is a valuable scaffold in medicinal chemistry. Its synthesis, typically achieved through a Suzuki-Miyaura cross-coupling reaction, hinges on the crucial choice of a palladium catalyst. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for this specific transformation, offering experimental insights and actionable protocols to inform your catalyst selection process.
The Synthetic Challenge: Coupling Sterically Hindered and Electronically Diverse Partners
The synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid involves the cross-coupling of an aryl halide (such as 4-bromobenzoic acid) with benzo[d]dioxol-5-ylboronic acid. The success of this reaction is highly dependent on the palladium catalyst's ability to efficiently facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties of both coupling partners—the electron-withdrawing carboxylic acid group on the benzoic acid moiety and the electron-donating nature of the benzodioxole ring—present a unique challenge for achieving high yields and reaction rates.
Comparing the Workhorses: A Data-Driven Analysis of Palladium Catalyst Systems
The selection of the optimal palladium catalyst system is not a one-size-fits-all solution. It requires a careful consideration of the catalyst precursor, the ancillary ligand, and the reaction conditions. Below, we compare the performance of several commonly employed palladium catalyst systems, drawing upon literature data for analogous transformations to provide a qualitative guide.
Table 1: Performance Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Catalyst System 1 | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] | A classic, versatile catalyst. May require longer reaction times and is sensitive to air and moisture.[2] |
| Catalyst System 2 | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 110 | 6 | 78[1] | Highly active system with a bulky, electron-rich ligand, suitable for challenging couplings.[2] |
| Catalyst System 3 | |||||||
| Pd/C (ligand-free) | None | K₂CO₃ | Ethanol/H₂O | Room Temp | 0.5 | >95[3] | Heterogeneous, easily recoverable, and operates under mild, environmentally friendly conditions.[3] |
| Catalyst System 4 | |||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 110 | 2 | High | A stable and versatile catalyst, often used for a broad range of substrates. |
Note: The data presented is compiled from various sources and should be used as a qualitative guide.[4] Optimal conditions for the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid may vary.
Deep Dive into the Catalytic Cycle: Understanding the "Why"
The efficacy of a palladium catalyst is rooted in its ability to navigate the catalytic cycle efficiently. The choice of ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of the individual steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. Electron-rich and bulky phosphine ligands, such as SPhos, can accelerate this step by stabilizing the resulting Pd(II) species.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The choice of base can significantly impact the reaction rate and yield.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
The choice between a Pd(0) precursor like Pd(PPh₃)₄ and a Pd(II) precursor like Pd(OAc)₂ also has practical implications. Pd(PPh₃)₄ is a pre-formed active catalyst but is sensitive to air and requires inert conditions.[5][6] In contrast, Pd(OAc)₂ is more stable and is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other components in the reaction mixture.[6]
Experimental Protocols: Your Guide to Reproducible Synthesis
The following are detailed, step-by-step methodologies for performing the synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid using two different catalyst systems. These protocols are based on established procedures for similar Suzuki-Miyaura couplings.[1]
Protocol 1: Synthesis using Pd(PPh₃)₄
Materials:
-
4-Bromobenzoic acid (1.0 mmol)
-
Benzo[d]dioxol-5-ylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add 4-bromobenzoic acid, benzo[d]dioxol-5-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water mixture to the flask.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Protocol 2: Synthesis using Pd(OAc)₂ / SPhos
Materials:
-
4-Bromobenzoic acid (1.0 mmol)
-
Benzo[d]dioxol-5-ylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry Schlenk tube, add 4-bromobenzoic acid, benzo[d]dioxol-5-ylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the mixture to 110°C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Isolate the product by column chromatography.
Concluding Remarks: A Strategic Approach to Catalyst Selection
The synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid via Suzuki-Miyaura cross-coupling offers a prime example of how strategic catalyst selection can significantly impact reaction outcomes. For routine syntheses where cost and ease of handling are priorities, a traditional catalyst like Pd(PPh₃)₄ may suffice, albeit with potentially longer reaction times. For more challenging substrates or when high throughput is desired, a more active catalyst system employing a bulky, electron-rich ligand such as SPhos in conjunction with Pd(OAc)₂ is a superior choice, often leading to higher yields in shorter times.[2] Furthermore, the advent of heterogeneous catalysts like Pd/C presents a green and cost-effective alternative, particularly for large-scale applications where catalyst recycling is a key consideration.[3]
Ultimately, the optimal palladium catalyst is the one that provides the most efficient, cost-effective, and reproducible route to your target molecule. This guide provides the foundational knowledge and practical protocols to empower you to make that informed decision.
References
Sources
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Benzodioxole-Based Compounds
Introduction: The Benzodioxole Moiety - A Structural Alert in Drug Discovery
Researchers engaged in the development of novel therapeutics will frequently encounter the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety. This structural feature is present in a wide array of natural products and synthetic compounds, including those with demonstrated pharmacological activity.[1] However, in the field of drug metabolism and pharmacokinetics (DMPK), the benzodioxole ring is a well-recognized "structural alert." This designation arises from its propensity for metabolic activation by cytochrome P450 (CYP450) enzymes into reactive intermediates.[2] These intermediates can lead to significant safety liabilities, most notably through a process called Mechanism-Based Inhibition (MBI), which can cause unpredictable and clinically significant drug-drug interactions (DDIs).[3]
This guide provides a comprehensive framework for researchers to design and validate a robust in vitro testing strategy for benzodioxole-containing compounds. We will move beyond simple protocol recitation to explain the causal biochemistry, ensuring that your experimental design is not just a series of steps, but a self-validating system for risk assessment. Our approach is grounded in regulatory expectations and first-hand experience in navigating the complexities of metabolic bioactivation.[4][5]
The Core Challenge: Mechanism-Based Inhibition by Benzodioxoles
The primary concern with the benzodioxole moiety is its unique interaction with CYP450 enzymes. Unlike simple reversible inhibition where a drug competes with a substrate, MBI is an irreversible process where the enzyme is permanently inactivated.[3]
The process begins when a CYP450 enzyme, in its normal catalytic cycle, oxidizes the methylene bridge of the benzodioxole ring. This generates a highly reactive carbene intermediate. This carbene can then covalently bind to the ferrous iron (Fe²⁺) of the CYP450's heme prosthetic group, forming a stable, inactive metabolic-intermediate (MI) complex.[2] Once this complex is formed, the enzyme is effectively "dead," and restoration of metabolic capacity requires the de novo synthesis of new enzyme, a process that can take hours to days.[3] This time-dependent and irreversible inactivation is the hallmark of MBI and a major red flag in drug development.
Caption: Metabolic activation pathway of benzodioxole leading to MBI.
A Tiered, Self-Validating Assay Strategy
A logical, tiered approach is essential for efficiently evaluating the liability of benzodioxole compounds. This strategy progresses from broad screening assays to more complex, definitive mechanistic studies, with decision gates at each stage. This workflow ensures that resources are allocated appropriately and a comprehensive data package is built.
Caption: Tiered experimental workflow for assessing benzodioxole liabilities.
Tier 1: Foundational Screening Assays
The goal of Tier 1 is to quickly identify potential liabilities using high-throughput, cost-effective assays.
Metabolic Stability
-
Causality: Before a compound can cause MBI, it must first be a substrate for the enzyme. This assay determines the rate at which the compound is cleared by metabolizing systems. A highly stable compound is less likely (though not guaranteed) to be a mechanism-based inhibitor.
-
Method Comparison:
| Test System | Primary Metabolic Pathway | Advantages | Disadvantages |
| Liver Microsomes | Phase I (CYP, FMO) | High-throughput, cost-effective, isolates CYP activity.[6] | Lacks Phase II enzymes and cofactors, cytosolic enzymes. |
| Hepatocytes | Phase I & Phase II | "Gold standard" - contains a full complement of metabolic enzymes and transporters.[7] | Lower throughput, higher cost, more biological variability. |
| S9 Fraction | Phase I & Cytosolic | Broader enzyme profile than microsomes. | Deficient in some cofactors unless supplemented. |
-
Interpretation: Rapid clearance in human liver microsomes (HLM) confirms the compound is a CYP substrate, warranting further investigation. Slow clearance doesn't rule out MBI but may lower its priority.
Reversible CYP Inhibition
-
Causality: This assay assesses direct, competitive, or non-competitive inhibition, which is distinct from MBI.[8] It's crucial to understand this baseline inhibitory potential. A compound can be both a reversible inhibitor and a mechanism-based inhibitor.
-
Methodology: Typically performed using fluorogenic probe substrates or LC-MS/MS to measure the inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
-
Interpretation: A potent reversible IC50 value is a liability in itself. However, for a benzodioxole, even a weak reversible IC50 does not preclude a potent MBI effect.
Reactive Metabolite (RM) Screening with Glutathione (GSH) Trapping
-
Causality: This is the most direct screening assay for the bioactivation potential of a benzodioxole. Glutathione (GSH) is a ubiquitous nucleophilic tripeptide in cells that "traps" and detoxifies reactive electrophiles.[9] If the benzodioxole is metabolized to a reactive intermediate, it can be intercepted by GSH to form a stable adduct, which can then be detected by high-resolution mass spectrometry.[10]
-
Self-Validation: The detection of a GSH adduct with a mass corresponding to the parent compound + GSH - H₂ (indicative of carbene trapping) is strong, direct evidence of bioactivation.
-
Interpretation: The presence of GSH adducts is a significant warning sign and strongly triggers progression to Tier 2 mechanistic studies. The absence of adducts is encouraging but not definitive, as some reactive intermediates may be too short-lived to be trapped or may bind preferentially to the enzyme.
Tier 2: Definitive Mechanistic Assays
If Tier 1 results show the compound is a CYP substrate and/or forms reactive metabolites, Tier 2 assays are mandatory to quantify the risk of MBI.
Time-Dependent Inhibition (TDI) Assay
-
Causality: This is the cornerstone assay for confirming and quantifying MBI.[4] The experiment is designed to differentiate between reversible inhibition and the time-dependent, metabolism-dependent inactivation characteristic of MBI. It works by pre-incubating the metabolizing system (e.g., HLM) with the test compound and NADPH (the cofactor required for CYP activity). If the compound is a mechanism-based inhibitor, the enzymes will be progressively inactivated during this pre-incubation. The remaining enzyme activity is then measured with a probe substrate.
-
Method Comparison:
| Method | Description | Output | Use Case |
| IC50 Shift Assay | The IC50 of the test compound is determined with and without a 15-30 minute pre-incubation with NADPH. | Fold-shift in IC50 value. | A rapid, semi-quantitative method to confirm TDI. A >1.5-2 fold shift is considered positive. |
| k_inact and K_I Determination | A more complex experiment involving multiple pre-incubation times and inhibitor concentrations. | k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal rate). | Provides quantitative parameters for predicting clinical DDI potential. Required for regulatory submissions.[11] |
-
Interpretation: A significant IC50 shift or a potent k_inact/K_I value confirms the compound is a mechanism-based inhibitor. These values can be used in basic static models or more complex physiologically based pharmacokinetic (PBPK) models to predict the magnitude of a potential DDI in vivo.
Metabolite Identification (Met ID)
-
Causality: While a TDI assay confirms that MBI is occurring, Met ID helps confirm how. By incubating the compound with HLM and analyzing the products via LC-MS/MS, we can search for the specific metabolites that are signatures of the benzodioxole bioactivation pathway.
-
Self-Validation: The definitive identification of a catechol metabolite (formed after the MI complex degrades or via hydrolysis) provides powerful mechanistic evidence supporting the proposed bioactivation pathway.[2] This validates the hypothesis generated from the chemical structure.
Data Presentation and Comparative Analysis
To effectively compare candidates, data should be summarized clearly. Below is a hypothetical comparison of three benzodioxole-based compounds.
| Compound ID | Reversible IC50 (CYP3A4, µM) | GSH Adducts Detected? | TDI IC50 Shift (Fold-Change) | k_inact / K_I (µL/min/pmol CYP) | Overall Risk Assessment |
| BZ-001 | > 50 | No | 1.1 | Not Determined | Low: Not a substrate or inhibitor. |
| BZ-002 | 15.2 | Yes (M+GSH-H₂) | 8.5 | 0.05 | High: Confirmed MBI with high potential for clinical DDIs. |
| BZ-003 | 2.1 | No | 1.3 | Not Determined | Moderate: Potent reversible inhibitor. Low MBI risk but DDI risk remains. |
Experimental Protocols
Protocol 1: Time-Dependent CYP Inhibition (IC50 Shift Method)
-
Objective: To determine if inhibition potency increases after a pre-incubation period with NADPH, indicating TDI.
-
Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound, potassium phosphate buffer, probe substrate (e.g., midazolam for CYP3A4), ice, 96-well plates.
-
Procedure:
-
Plate 1 (No Pre-incubation):
-
Prepare serial dilutions of the test compound in buffer.
-
In a 96-well plate, add HLM and the test compound dilutions.
-
Initiate the reaction by adding a mixture of the NADPH regenerating system and the probe substrate.
-
Incubate for the validated time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
-
Plate 2 (+ Pre-incubation):
-
Prepare identical serial dilutions of the test compound.
-
In a separate plate, add HLM, test compound dilutions, and the NADPH regenerating system. This is the critical pre-incubation step.
-
Pre-incubate for 30 minutes at 37°C to allow for potential enzyme inactivation.
-
After 30 minutes, initiate the "probe reaction" by adding the probe substrate.
-
Incubate for the same short duration as Plate 1 (e.g., 5-10 minutes).
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
-
-
Analysis & Validation:
-
Analyze all samples by LC-MS/MS to quantify the formation of the probe substrate metabolite.
-
Calculate IC50 values for both conditions using non-linear regression.
-
The system is validated if the positive control (e.g., verapamil for CYP3A4) shows a significant IC50 shift, and the negative control shows no shift.
-
Fold Shift = IC50 (No Pre-incubation) / IC50 (+ Pre-incubation) . A value > 2 is a clear positive result.
-
Protocol 2: GSH Trapping for Reactive Metabolite Screening
-
Objective: To detect stable adducts formed between metabolically activated intermediates and glutathione.
-
Materials: HLM, NADPH regenerating system, test compound, potassium phosphate buffer, Glutathione (GSH), high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Prepare two sets of incubation mixtures in buffer:
-
Test Condition: HLM, test compound, NADPH regenerating system, and a high concentration of GSH (e.g., 1-5 mM).
-
Control Condition: Same as the test condition but without the NADPH regenerating system. This control is crucial to rule out non-enzymatic adduct formation.
-
-
Incubate all samples at 37°C for 60 minutes.
-
Stop the reaction with cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
-
Analysis & Validation:
-
Analyze samples using high-resolution LC-MS/MS.
-
Perform data mining to search for the predicted exact mass of potential GSH adducts. For a benzodioxole, the primary search would be for [M+305.0678], corresponding to the parent mass plus the net addition of GSH minus two hydrogens.
-
The system is validated if a known positive control (e.g., ticlopidine) produces its expected GSH adducts.
-
A true positive result is the detection of a unique peak in the +NADPH sample that is absent in the -NADPH control, with the correct exact mass and a plausible fragmentation pattern.
-
References
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- Kamel, A., & Harriman, S. P. (2016). Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. Acta Pharmaceutica Sinica B, 6(5), 424–435. [Link: https://pubmed.ncbi.nlm.nih.gov/27709004/]
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of Benzodioxole-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a structural feature present in a wide array of molecules, from natural products and fragrance components to pharmaceutical agents and pesticide synergists.[1][2][3] Its unique chemical properties, stemming from the electron-rich dioxole ring, impart significant and often complex effects on the pharmacokinetic profiles of parent molecules.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for predicting their efficacy, safety, and potential for drug-drug interactions.
This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of different benzodioxole-containing molecules. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for key in vitro and in vivo assays, and present comparative data for representative compounds.
The Crucial Role of the Benzodioxole Moiety in Pharmacokinetics
The defining characteristic of benzodioxole-containing molecules in a pharmacokinetic context is their interaction with cytochrome P450 (CYP) enzymes.[2][3] These enzymes are central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics).[3] The methylenedioxy bridge of the benzodioxole ring is susceptible to oxidative metabolism by CYPs, leading to the formation of a reactive carbene intermediate.[4][5] This intermediate can then form a stable, quasi-irreversible complex with the heme iron of the CYP enzyme, leading to mechanism-based inhibition (MBI).[4][5][6]
This inhibitory action is the basis for the synergistic use of compounds like piperonyl butoxide (PBO) in pesticide formulations, where it prevents the insect's CYP enzymes from detoxifying the active insecticide.[7][8] However, in a therapeutic context, this CYP inhibition can lead to significant drug-drug interactions, altering the clearance and exposure of co-administered drugs.[3] Furthermore, the metabolic activation of the benzodioxole ring can lead to the formation of reactive metabolites, which may be associated with toxicological findings such as hepatotoxicity.[5][9][10]
Comparative Pharmacokinetic Profiles of Key Benzodioxole-Containing Molecules
To illustrate the diverse pharmacokinetic behaviors within this class of compounds, we will compare three well-studied examples: Safrole, a natural compound; Piperonyl Butoxide (PBO), a pesticide synergist; and 3,4-methylenedioxymethamphetamine (MDMA), a synthetic psychoactive substance.
| Parameter | Safrole | Piperonyl Butoxide (PBO) | MDMA |
| Primary Use | Flavoring agent, precursor for synthesis[9][11][12] | Pesticide synergist[7][8] | Recreational drug[13][14] |
| Route of Administration | Oral (in diet)[12] | Oral, dermal[7] | Oral[13][14] |
| Metabolism | Extensive hepatic metabolism via CYP enzymes.[9] Forms reactive metabolites, including safrole-2',3'-oxide.[15] | Metabolized by CYPs.[7] Acts as a potent CYP inhibitor.[7][8] | Primarily metabolized by CYP2D6 to HHMA, with a minor pathway of N-demethylation to MDA.[16] Exhibits non-linear pharmacokinetics.[17] |
| Key Metabolites | 1'-hydroxysafrole, safrole-2',3'-oxide, 1,2-dihydroxy-4-allylbenzene[15][18] | Metabolites that bind to and inhibit CYP enzymes.[8] | 3,4-dihydroxymethamphetamine (HHMA), 4-hydroxy-3-methoxymethamphetamine (HMMA), 3,4-methylenedioxyamphetamine (MDA)[16] |
| Elimination Half-life | Varies depending on species and dose. | Serum concentrations decrease quickly after cessation of exposure.[7] | Approximately 8.7 hours (range 4.6–16 hours).[14] |
| Excretion | Primarily renal. | Majority of the dose is eliminated in feces.[19] | Renal.[13] |
| Noteworthy PK Properties | Hepatocarcinogen due to metabolic activation.[9][12] | Potent mechanism-based inhibitor of CYP enzymes.[7][8] | Non-linear pharmacokinetics, potential for auto-inhibition of its own metabolism.[17] |
Experimental Workflows for Pharmacokinetic Evaluation
A robust evaluation of the pharmacokinetic properties of benzodioxole-containing molecules requires a combination of in vitro and in vivo studies. The following sections outline key experimental protocols.
In Vitro ADME Assays
In vitro assays are crucial for early-stage assessment of a compound's pharmacokinetic potential, providing data on metabolic stability, potential for CYP inhibition, and permeability.[20]
This assay determines the intrinsic clearance of a compound by liver enzymes, primarily CYPs.
Protocol:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them a relevant and cost-effective model for studying Phase I metabolism.
-
NADPH-Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
Quenching with Acetonitrile: Cold acetonitrile effectively stops the enzymatic reaction by precipitating the proteins (enzymes). The inclusion of an internal standard helps to correct for variations in sample processing and instrument response.
This assay evaluates the potential of a compound to inhibit specific CYP isoforms in a time- and concentration-dependent manner.
Protocol:
-
Primary Incubation (Pre-incubation with Inhibitor):
-
Prepare a mixture containing liver microsomes, the test compound (at various concentrations), and buffer.
-
Initiate the pre-incubation by adding a NADPH-regenerating system.
-
Incubate at 37°C for different durations (e.g., 0, 10, 20, 30 minutes).
-
-
Secondary Incubation (Probe Substrate Metabolism):
-
After the designated pre-incubation time, dilute the primary incubation mixture into a secondary incubation mixture containing a specific probe substrate for the CYP isoform of interest and the NADPH-regenerating system. .
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of metabolite formation.
-
-
Quenching and Analysis: Stop the reaction with a quenching solution and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Data Analysis: Determine the rate of enzyme inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I) by non-linear regression analysis of the data.
Causality Behind Experimental Choices:
-
Pre-incubation Step: This is the critical step for identifying MBI. It allows the test compound to be metabolically activated by the CYPs to a reactive species that can then inactivate the enzyme.
-
Dilution into Secondary Incubation: Diluting the pre-incubation mixture minimizes the competitive inhibition from the parent test compound during the probe substrate metabolism phase, isolating the effect of the mechanism-based inactivation.
-
Probe Substrates: These are compounds that are selectively metabolized by a single CYP isoform, allowing for the assessment of inhibition on an individual enzyme basis.
Caption: Workflow for assessing mechanism-based CYP inhibition.
In Vivo Pharmacokinetic Studies
In vivo studies are essential for understanding the complete ADME profile of a compound in a living organism.[6][23][24][25]
This study determines key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[23][24]
Protocol:
-
Animal Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the test compound into a tail vein of a rodent (e.g., rat or mouse). This route serves as the reference for determining absolute bioavailability.
-
Oral (PO) Administration: Administer a single dose of the test compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract the test compound from the plasma using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[26]
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.[22][27][28]
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters such as:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
-
Causality Behind Experimental Choices:
-
IV vs. PO Administration: Comparing the plasma concentration profiles after IV and PO administration allows for the determination of absolute bioavailability, which is a critical parameter for assessing the suitability of a drug for oral delivery.
-
Serial Blood Sampling: Collecting samples at multiple time points is essential for accurately defining the plasma concentration-time profile and calculating the pharmacokinetic parameters.
-
Validated Bioanalytical Method: A specific, sensitive, and reproducible LC-MS/MS method is crucial for accurate quantification of the drug in a complex biological matrix like plasma.[22]
Caption: Workflow for a single-dose in vivo pharmacokinetic study.
Conclusion
The benzodioxole moiety imparts a unique and complex set of pharmacokinetic properties to the molecules that contain it. A thorough evaluation of these properties, with a particular focus on metabolism and CYP inhibition, is essential for the successful development of safe and effective drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust pharmacokinetic studies for this important class of compounds. By understanding the intricate interplay between the benzodioxole structure and the body's drug-metabolizing systems, we can better predict and manage the clinical performance of these molecules.
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A Comparative Guide to Suzuki-Miyaura and Other Cross-Coupling Methods for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl motifs is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Over the past few decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon bonds, with the Suzuki-Miyaura reaction often taking center stage.[1]
This guide provides a detailed comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling methods for biaryl synthesis, including the Stille, Negishi, and Heck reactions. We will delve into the mechanistic nuances, practical advantages and limitations, and real-world applications of each methodology, offering insights to help researchers make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely utilized cross-coupling reactions in both academic and industrial settings.[2] Its popularity stems from a combination of high functional group tolerance, operational simplicity, and the low toxicity of its boron-based reagents.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[4]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Core Strengths and Limitations
Advantages:
-
Mild Reaction Conditions: Suzuki-Miyaura couplings can often be performed under relatively mild conditions, which is beneficial for complex and sensitive substrates.[3]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, amides, ketones, and nitro groups.[2][4]
-
Commercially Available and Stable Reagents: A vast library of boronic acids and their esters are commercially available or can be easily prepared. They are generally stable to air and moisture, making them convenient to handle.[3]
-
Low Toxicity: The boron-containing byproducts are generally considered to be non-toxic and are easily removed by aqueous workup, a significant advantage for pharmaceutical synthesis.[3][4]
Limitations:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired biaryl. This can be particularly problematic for electron-rich or heteroaromatic boronic acids.[5]
-
Base Sensitivity: The requirement for a base can be problematic for substrates containing base-labile functional groups.[3] However, milder bases like potassium fluoride (KF) can sometimes be employed to circumvent this issue.[4]
Comparative Analysis of Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods offer unique advantages in specific contexts. The choice of reaction often depends on the nature of the substrates, the desired functional group compatibility, and practical considerations like reagent toxicity and cost.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | - Mild conditions- High functional group tolerance- Stable, non-toxic reagents- Water-soluble byproducts | - Potential for protodeboronation- Base-mediated side reactions |
| Stille | R-Sn(Alkyl)₃ | - Excellent functional group tolerance- Air and moisture stable reagents- Neutral reaction conditions (no base required) | - High toxicity of organotin reagents- Difficult removal of tin byproducts- Slower reaction rates for sterically hindered substrates[6] |
| Negishi | R-ZnX | - High reactivity of organozinc reagents- Excellent for complex fragment couplings- Good for forming sp²-sp³ bonds | - Air and moisture sensitivity of reagents- Lower functional group tolerance compared to Suzuki and Stille[7] |
| Heck | Alkene | - Atom economical (no organometallic reagent)- Good for vinylation of aryl halides | - Primarily for C(sp²)-C(sp²) bond formation with alkenes- Regioselectivity can be an issue[8] |
The Stille Coupling: A Powerful but Toxic Alternative
The Stille coupling utilizes organotin reagents and offers excellent functional group tolerance, often under neutral conditions.[6][9] The organostannanes are stable to air and moisture, making them easy to handle.[6] However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds, which poses significant health and environmental risks.[6][10] The removal of tin-containing byproducts from the reaction mixture can also be challenging, often requiring specific workup procedures.[11]
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling employs highly reactive organozinc reagents, making it particularly useful for the coupling of complex and sterically demanding fragments.[7][12] However, this high reactivity comes at the cost of increased sensitivity to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[7] While organozinc reagents are less toxic than their organotin counterparts, their functional group tolerance is generally lower than that of Suzuki or Stille couplings.[7][13]
The Heck Reaction: An Atom-Economical Approach
The Heck reaction stands apart from the others as it does not require a pre-formed organometallic reagent. Instead, it couples an aryl or vinyl halide directly with an alkene.[14] This makes it a highly atom-economical process.[8] While the Heck reaction is a powerful tool for the vinylation of aryl halides, its application to direct biaryl synthesis is less common and often requires a multi-step sequence.[15][16]
Industrial Application: The Synthesis of Valsartan
A compelling example of the industrial utility of the Suzuki-Miyaura coupling is in the synthesis of Valsartan, a widely prescribed antihypertensive drug.[17] The key step in many synthetic routes to Valsartan is the formation of the central biaryl core via a Suzuki-Miyaura reaction.[18][19][20] This choice is driven by the reaction's reliability, scalability, and the favorable toxicological profile of the boron reagents, which are critical considerations in pharmaceutical manufacturing.[2][21]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 4-(Benzo[d]dioxol-5-yl)benzoic acid
In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is paramount. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of 4-(Benzo[d]dioxol-5-yl)benzoic acid. This compound, a notable structure in medicinal chemistry, demands precise measurement to ensure product quality, safety, and efficacy.
This document is not a mere recitation of protocols but a strategic guide grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and validating analytical methods for similar chemical entities.
The Imperative of Method Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the "why" behind cross-validation. When an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one, a cross-validation study is essential to demonstrate that both methods are "fit for purpose" and yield comparable results.[1][6] This ensures consistency and reliability of data throughout the lifecycle of a drug product.[4]
This guide will walk you through a comparative cross-validation of HPLC-UV and UPLC-MS/MS for the quantification of 4-(Benzo[d]dioxol-5-yl)benzoic acid, focusing on key validation parameters:
-
Specificity and Selectivity: The ability to accurately measure the analyte in the presence of other components.[2][8]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Experimental Design: A Tale of Two Techniques
The cross-validation study is designed to directly compare the performance of a robust, workhorse method (HPLC-UV) with a high-sensitivity, high-specificity method (UPLC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, valued for its reliability and cost-effectiveness. Coupled with a UV detector, it provides a robust method for quantifying compounds with a UV-active chromophore, such as 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical technology, offering superior resolution, speed, and sensitivity compared to conventional HPLC.[9] The mass spectrometer provides an additional layer of specificity, making it particularly powerful for complex matrices and trace-level analysis.[10][11][12]
The Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from method development to data comparison.
Caption: Cross-validation workflow for analytical methods.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of 4-(Benzo[d]dioxol-5-yl)benzoic acid using both HPLC-UV and UPLC-MS/MS.
Protocol 1: HPLC-UV Method
-
Sample Preparation:
-
Prepare a stock solution of 4-(Benzo[d]dioxol-5-yl)benzoic acid (1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards, QC samples, and any test samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the QC and test samples using the calibration curve.
-
Protocol 2: UPLC-MS/MS Method
-
Sample Preparation:
-
Prepare a stock solution of 4-(Benzo[d]dioxol-5-yl)benzoic acid (1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
-
UPLC Conditions:
-
Column: High-strength silica C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)- to a specific product ion. The exact masses would be determined during method development.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards, QC samples, and any test samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the standards.
-
Quantify the analyte in the QC and test samples using the calibration curve.
-
Comparative Data Summary
The following tables summarize the expected performance characteristics of the two methods based on typical results for similar analytes.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV | UPLC-MS/MS |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC | 98 - 102% | < 2.0% |
| Mid QC | 99 - 101% | < 1.5% |
| High QC | 98.5 - 101.5% | < 1.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | UPLC-MS/MS |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL |
Interpretation and Method Selection Rationale
The data clearly illustrates the distinct advantages of each technique.
-
HPLC-UV: This method provides excellent linearity, accuracy, and precision within the microgram per milliliter range.[13][14][15][16] It is a reliable and cost-effective choice for routine quality control testing where high sample concentrations are expected. The instrumentation is widely available and the method is relatively simple to implement.
-
UPLC-MS/MS: This technique demonstrates vastly superior sensitivity, with an LOQ approximately 10,000 times lower than the HPLC-UV method. Its high selectivity, derived from monitoring specific mass transitions, makes it the ideal choice for applications requiring trace-level quantification, such as in biological matrices (e.g., plasma, urine) for pharmacokinetic studies, or for the detection of low-level impurities.[17]
The choice between these two methods is therefore dictated by the specific application and the required level of sensitivity. For the analysis of bulk drug substance or final product assay, HPLC-UV is often sufficient. However, for bioanalysis, impurity profiling, or any scenario demanding ultra-trace quantification, UPLC-MS/MS is the unequivocal choice.
Hypothetical Application: Metabolic Pathway of a Fictional Drug
To further illustrate the importance of sensitive quantification, consider the hypothetical metabolic pathway of a drug, "Compound X," where 4-(Benzo[d]dioxol-5-yl)benzoic acid is a minor metabolite. Accurate quantification of this metabolite is crucial for understanding the drug's metabolism and potential for drug-drug interactions.
Caption: Hypothetical metabolic pathway of Compound X.
In this scenario, the low concentrations of the minor metabolite would necessitate the use of a highly sensitive method like UPLC-MS/MS for accurate quantification in biological samples.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency in pharmaceutical development. This guide has demonstrated that both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of 4-(Benzo[d]dioxol-5-yl)benzoic acid, each with its own distinct advantages. The selection of the most appropriate method is a strategic decision that must be based on a thorough understanding of the analytical requirements of the specific application, particularly the required sensitivity and the complexity of the sample matrix. By adhering to the principles of method validation outlined by regulatory bodies and leveraging the strengths of modern analytical instrumentation, researchers can ensure the generation of high-quality, reliable data that underpins the safety and efficacy of pharmaceutical products.
References
- Barbas, C., & García, A. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1039-1047.
- Fitri, A. S., & Sari, P. (2021). The Development of Derivative Method analysis 1,4 Benzodiazepin. ALCHEMY Jurnal Penelitian Kimia, 17(1), 58-69.
- Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Gerace, E., Salomone, A., & Vincenti, M. (2021). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- Al-Magrami, A. A., & Al-Shamiri, M. M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. International Journal of Pharmaceutical and Life Sciences, 12(11), 1-8.
- Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Tanna, S., & Smith, G. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical & Bioanalytical Techniques, 11(3), 1-10.
- AMSbiopharma. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Thangadurai, S. A., et al. (2017). Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formulations by liqu.
- Sreenivasulu, M., et al. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 9(4), 1-7.
- Lab Manager. (2025).
- ARUP Laboratories. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS.
- GMP Compliance. (2014).
- Waters. (n.d.).
- ProPharma. (2024).
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid](https://i.imgur.com/3fL5gXv.png)
